Boc-beta-t-butyl-d-alanine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427333 | |
| Record name | Boc-D-NptGly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112695-98-4 | |
| Record name | Boc-D-NptGly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Role of Boc-beta-t-butyl-d-alanine in the Synthesis of Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-beta-t-butyl-d-alanine is a synthetically derived amino acid analogue that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its "mechanism of action" is not defined by a direct interaction with biological systems, but rather by the profound influence its incorporation has on the physicochemical and pharmacological properties of a peptide. This technical guide elucidates the multifaceted role of this compound, detailing how its constituent parts—the Boc protecting group, the β-alanine backbone, the D-chiral configuration, and the sterically demanding tert-butyl side chain—collectively contribute to the development of novel peptide therapeutics with enhanced stability, conformational rigidity, and biological activity. This document provides a comprehensive overview of its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and the structural implications for peptide design.
Introduction: A Tool for Peptide Engineering
This compound is not known to possess intrinsic biological activity. Instead, its utility lies in its strategic incorporation into peptide sequences to modulate their properties. The unique structural features of this amino acid analogue offer medicinal chemists a powerful tool to address common challenges in peptide drug development, such as poor metabolic stability and conformational flexibility.
The primary applications of this compound in pharmaceutical research and development include:
-
Enhancing Proteolytic Stability: The D-configuration and the β-amino acid structure render peptides more resistant to degradation by endogenous proteases.[1][2][3]
-
Inducing Specific Secondary Structures: The steric bulk of the tert-butyl group can restrict the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like turns and helices.[4][5]
-
Modulating Receptor Binding and Activity: By altering the peptide's shape and the spatial orientation of its side chains, the incorporation of this amino acid can fine-tune the binding affinity and efficacy of the peptide for its biological target.[4]
The Multifaceted "Mechanism of Action" as a Synthetic Building Block
The overall influence of this compound on a peptide's biological activity can be dissected by examining the contribution of each of its structural components.
The Role of the Boc (tert-butyloxycarbonyl) Protecting Group
The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS).[][7] Its function is to temporarily block the N-terminal amine of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[8]
Key Characteristics of the Boc Group:
-
Acid Lability: The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus without cleaving the growing peptide from the solid support resin.[7][9][10]
-
Stability to Basic and Nucleophilic Conditions: This orthogonality allows for the use of a wide range of coupling reagents and side-chain protecting groups that are stable under the acidic conditions used for Boc removal.[8]
The workflow for the utilization of the Boc group in SPPS is a cyclical process of deprotection, neutralization, and coupling.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
The Guardian of the Amine: A Technical Guide to the Discovery and History of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The advent of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis, transforming it from a complex art into a systematic and automatable science. This technical guide delves into the discovery and history of Boc-protected amino acids, providing a comprehensive resource on their synthesis, application, and the quantitative data that underpins their enduring legacy in research and drug development.
A Historical Breakthrough: The Genesis of Boc Protection
The story of Boc-protected amino acids begins in the late 1950s, a period of intense research in peptide chemistry. The primary challenge was the selective formation of peptide bonds without unintended reactions at the N-terminus of the amino acids.
In 1957, Louis A. Carpino first introduced the tert-butoxycarbonyl (Boc) group as a novel N-protecting group for amines.[1][2] His work demonstrated that the Boc group was stable under basic and neutral conditions but could be readily cleaved by mild acidic treatment, a property that would prove immensely valuable.[1][2] This acid lability offered a significant advantage over other protecting groups of the era, which often required harsh conditions for removal that could damage the growing peptide chain.
The true potential of the Boc group was fully realized with the pioneering work of Bruce Merrifield in the early 1960s. Merrifield was developing a groundbreaking technique he termed "Solid-Phase Peptide Synthesis" (SPPS), for which he would later be awarded the Nobel Prize in Chemistry in 1984.[3][4][5][6] In his seminal 1963 paper published in the Journal of the American Chemical Society, Merrifield described the synthesis of a tetrapeptide, L-leucyl-L-alanyl-glycyl-L-valine, using the Boc group for the temporary protection of the α-amino group of the amino acids attached to a solid polymeric support.[3][4][5][6] This combination of Boc protection and a solid support streamlined the synthesis process, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thereby dramatically increasing efficiency and yield.[5][6][7]
The Chemistry of Boc Protection and Deprotection
The efficacy of the Boc group lies in its unique chemical properties. It is introduced to the amino group of an amino acid through a nucleophilic attack on di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.
The deprotection of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.
Below are diagrams illustrating the chemical mechanisms for the protection and deprotection of an amino acid with the Boc group.
Experimental Protocols
General Procedure for the Synthesis of Boc-Amino Acids
The following is a generalized protocol for the synthesis of a Boc-protected amino acid, exemplified by the preparation of Boc-L-Phenylalanine.[8]
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
tert-Butyl alcohol
-
Water
-
Pentane (B18724) or Hexane
-
Ethyl ether or Ethyl acetate
-
Potassium hydrogen sulfate (B86663) (KHSO₄) solution
Procedure:
-
Dissolve the amino acid (e.g., L-phenylalanine) in an aqueous solution of a base (e.g., NaOH) and an organic co-solvent (e.g., tert-butyl alcohol).[8]
-
To the stirred solution, add di-tert-butyl dicarbonate dropwise.[8] An exothermic reaction may be observed.
-
Continue stirring the reaction mixture overnight at room temperature to ensure completion.
-
Extract the reaction mixture with an organic solvent like pentane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1-2 with a cold solution of KHSO₄. This will precipitate the Boc-amino acid.[8]
-
Extract the acidified aqueous layer with ethyl ether or ethyl acetate.[8]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Boc-amino acid.
-
Recrystallize the product from a suitable solvent system (e.g., hexane) to obtain the pure Boc-amino acid.[8]
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS cycle involves a series of repetitive steps to elongate the peptide chain on a solid support.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. 20.210.105.67 [20.210.105.67]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Boc-L-3-amino-4,4-dimethylpentanoic acid (Boc-beta-t-butyl-d-alanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on Boc-beta-t-butyl-d-alanine, a valuable building block in peptide synthesis and drug discovery. Its sterically hindered beta-amino acid structure offers unique conformational constraints, making it a key component in the design of peptidomimetics and other complex organic molecules.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 112695-98-4 | [1] |
| Molecular Formula | C12H23NO4 | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are critical for reproducible research. While specific, step-by-step laboratory procedures are proprietary or published within subscription-based scientific literature not accessible through general web searches, a general workflow for its use in solid-phase peptide synthesis (SPPS) can be outlined.
General Workflow for Incorporation of this compound in SPPS:
A generalized workflow for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) is depicted below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.
Signaling Pathways & Applications
Boc-protected amino acids, such as this compound, are fundamental reagents in the field of peptide chemistry. While this specific compound does not directly participate in signaling pathways, it is a crucial component for synthesizing custom peptides that are used to probe and modulate a wide array of biological signaling cascades.
The incorporation of the bulky tert-butyl group can introduce conformational rigidity and steric hindrance into a peptide backbone. This is a key strategy in drug design to:
-
Enhance Proteolytic Stability: The bulky side chain can shield the peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulate Receptor Binding: The fixed conformation can lead to higher binding affinity and selectivity for a specific receptor or enzyme target.
-
Improve Pharmacokinetic Properties: By fine-tuning the lipophilicity and metabolic stability, the overall drug-like properties of a peptide can be optimized.
Logical Relationship for Peptide Design:
The following diagram illustrates the logical considerations for utilizing this compound in the design of a bioactive peptide.
References
Solubility Profile of Boc-beta-t-butyl-d-alanine in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-beta-t-butyl-d-alanine, a key building block in peptide synthesis and drug discovery. Understanding the solubility of this protected amino acid is critical for its effective use in various laboratory and manufacturing processes, including reaction setup, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of a general solubility testing workflow.
Quantitative Solubility Data
The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO) and several solvent systems. The data is summarized in the table below for easy comparison. The presence of the tert-butoxycarbonyl (Boc) protecting group generally increases the lipophilicity of the amino acid, leading to improved solubility in organic solvents compared to its unprotected form.
| Solvent/Solvent System | Concentration | Observations | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (407.63 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (10.19 mM) | Clear solution; ultrasonic assistance needed. | [1] |
Qualitative Solubility Information
While specific quantitative data for a broader range of common laboratory solvents is limited, information on the closely related compound, Boc-beta-alanine, provides valuable qualitative insights. Boc-beta-alanine is reported to be soluble in anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water[2]. This suggests that this compound is likely to exhibit good solubility in moderately polar to nonpolar organic solvents and poor solubility in aqueous solutions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in various solvents. This method, based on the well-established shake-flask technique, is widely used in the pharmaceutical industry for its reliability.[3]
1. Materials and Equipment:
-
This compound
-
Selected analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran (B95107) (THF), ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of pre-weighed vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required equilibration time may need to be determined experimentally.
-
-
Sample Processing:
-
After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the original solubility in the solvent by applying the appropriate dilution factor.
-
General Solubility Testing Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
References
Spectroscopic and Spectrometric Characterization of Boc-β-t-Butyl-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for N-tert-butoxycarbonyl-β-tert-butyl-D-alanine (Boc-β-t-butyl-D-alanine). This protected amino acid is a valuable building block in peptide synthesis and drug discovery, necessitating a thorough understanding of its analytical characterization. This document presents key spectral data in a structured format, details relevant experimental protocols, and illustrates the analytical workflow.
Physicochemical Properties
| Property | Value |
| Synonyms | Boc-β-tBu-D-Ala-OH, Boc-D-neopentylglycine |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-enantiomer |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Boc-β-t-butyl-D-alanine, ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbons in the molecule. While specific spectral data for the D-enantiomer is not widely published, the NMR spectra for enantiomers are identical. The following tables summarize the expected chemical shifts.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |
| -CH₂-C(CH₃)₃ | ~1.60 - 1.80 | multiplet | 2H |
| -CH(NH)- | ~4.20 - 4.40 | multiplet | 1H |
| -NH- | ~5.00 - 5.20 | doublet | 1H |
| -C(CH₃)₃ (t-butyl) | ~0.95 | singlet | 9H |
| -COOH | ~10.0 - 12.0 | broad singlet | 1H |
¹³C NMR Spectral Data
| Carbons | Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~28.3 |
| -C(CH₃)₃ (Boc) | ~80.0 |
| -C(CH₃)₃ (t-butyl) | ~30.5 |
| -C(CH₃)₃ (t-butyl) | ~31.0 |
| -CH₂- | ~45.0 |
| -CH(NH)- | ~52.0 |
| C=O (Boc) | ~155.5 |
| C=O (acid) | ~175.0 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.
| Ion | Expected m/z |
| [M+H]⁺ | 246.1705 |
| [M+Na]⁺ | 268.1525 |
| [M-H]⁻ | 244.1549 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are generalized protocols for obtaining NMR and mass spectrometry data for Boc-protected amino acids.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of Boc-β-t-butyl-D-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1] The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition : Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR).[2]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of Boc-β-t-butyl-D-alanine (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and other characteristic fragment ions. Compare the measured m/z values with the calculated theoretical values to confirm the elemental composition.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of Boc-β-t-butyl-D-alanine.
Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of Boc-β-t-butyl-D-alanine.
References
Theoretical Conformational Analysis of Boc-β-t-butyl-d-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the conformational preferences of N-tert-butoxycarbonyl-β-tert-butyl-d-alanine (Boc-β-t-butyl-d-alanine). Due to the absence of specific published theoretical studies on this exact molecule, this document outlines a robust methodology based on established computational chemistry techniques and extrapolates potential conformational behaviors from studies on structurally related compounds. Detailed protocols for computational analysis and relevant experimental validation techniques are provided to guide researchers in this field. This guide is intended for professionals in drug development and peptide chemistry who are interested in the impact of sterically demanding, non-natural amino acids on peptide and protein conformation.
Introduction
The conformational landscape of amino acids is a cornerstone of their biological function, dictating the three-dimensional structure of peptides and proteins. Non-natural amino acids, such as β-amino acids with bulky side chains, are of significant interest in medicinal chemistry for their ability to impart unique structural constraints and resistance to enzymatic degradation. Boc-β-t-butyl-d-alanine, with its sterically demanding tert-butyl groups on both the side chain and the N-terminal protecting group, presents a fascinating case for conformational analysis. Understanding its preferred conformations is crucial for the rational design of peptidomimetics and other therapeutic agents.
This guide will delve into the theoretical methodologies required to elucidate the conformational space of Boc-β-t-butyl-d-alanine, complemented by a discussion of relevant experimental techniques for validation.
Theoretical Methodology: A Proposed Workflow
A thorough theoretical investigation of the conformational preferences of Boc-β-t-butyl-d-alanine would involve a multi-step computational workflow. The following protocol outlines a standard and rigorous approach.
Initial Structure Generation and Conformational Search
The first step is to generate a comprehensive set of initial conformations. This can be achieved by systematically rotating the key dihedral angles within the molecule. For Boc-β-t-butyl-d-alanine, the critical dihedral angles to consider are:
-
ω (urethane bond): The C-N bond of the Boc group can exist in both cis and trans conformations. Unlike typical peptide bonds, the energy difference between these two states in urethane (B1682113) linkages can be small, making it essential to explore both possibilities.
-
θ (Cα-Cβ bond): Rotation around this bond will determine the relative orientation of the carboxyl group and the tert-butyl side chain.
-
ψ (N-Cα bond): This dihedral angle is crucial for the overall backbone conformation.
-
φ (C-N bond): While part of the Boc group, its flexibility should also be considered.
A systematic grid search, where each dihedral angle is rotated in increments (e.g., 30° or 60°), is a common starting point. This initial set of conformers will be energetically unfavorable in many cases, but serves as a comprehensive starting pool for optimization.
Geometry Optimization and Energy Minimization
Each of the generated initial structures must be subjected to geometry optimization to find the nearest local energy minimum. This is typically performed using quantum mechanical methods.
-
Suggested Level of Theory: A common and reliable choice for molecules of this size is Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For more accurate final energies, a larger basis set like 6-311+G(d,p) is recommended.
-
Software: Widely used quantum chemistry software packages for this purpose include Gaussian, ORCA, and GAMESS.
Vibrational Frequency Analysis
Following each geometry optimization, a vibrational frequency analysis should be performed. This serves two critical purposes:
-
Confirmation of True Minima: The absence of imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary for obtaining accurate relative Gibbs free energies of the conformers.
Solvation Effects
The conformation of a molecule can be significantly influenced by its environment. To simulate a more biologically relevant scenario, the effects of a solvent (typically water) should be included in the calculations.
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to account for bulk solvent effects. It treats the solvent as a continuous dielectric medium.
-
Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, explicit solvent models can be employed. This involves surrounding the molecule with a number of explicit solvent molecules and performing molecular dynamics (MD) simulations or further quantum mechanical calculations. However, this approach is significantly more computationally expensive.
Analysis of Results
The final step is to analyze the optimized structures and their relative energies. This involves:
-
Identifying Low-Energy Conformers: The conformers are ranked based on their relative Gibbs free energies. Typically, conformers within a few kcal/mol of the global minimum are considered to be significantly populated at room temperature.
-
Characterizing Geometries: The key dihedral angles of the low-energy conformers are measured to characterize their geometries.
-
Identifying Intramolecular Interactions: The structures are examined for stabilizing intramolecular interactions, such as hydrogen bonds. For example, a hydrogen bond could form between the N-H of the urethane and the carbonyl oxygen of the carboxylic acid, leading to a cyclic conformation.
The entire computational workflow can be visualized as follows:
Expected Conformational Features and Insights from Analogous Systems
While specific data for Boc-β-t-butyl-d-alanine is unavailable, we can infer potential conformational characteristics from studies on related molecules.
The Boc Protecting Group
Studies on the N-tert-butoxycarbonyl (Boc) group have shown that the urethane amide bond can adopt both cis and trans conformations. Unlike a standard peptide bond where the trans form is overwhelmingly favored, the energy difference between cis and trans for the Boc group is often small. The bulky tert-butyl group can influence this equilibrium, and intermolecular interactions in a crystal lattice or in solution can stabilize one form over the other.
Insights from a tBuCO-D,L-Ala Dipeptide Crystal Structure
A study on the crystal structure of tBuCO-D,L-Ala-delta Z-Phe-NHiPr, which features a bulky N-terminal pivaloyl group (structurally similar to Boc), revealed a βII-folded conformation. In one of the independent molecules in the asymmetric unit, a characteristic β-turn hydrogen bond was observed. This suggests that even with a sterically demanding N-terminal group, D-alanine residues can participate in folded structures. The presence of multiple conformers in the crystal lattice also highlights the conformational flexibility of such molecules.
Potential for Intramolecular Hydrogen Bonding
The presence of a proton donor (N-H) and acceptor (C=O of the carboxylate) in Boc-β-t-butyl-d-alanine allows for the possibility of intramolecular hydrogen bonding. This could lead to the formation of a seven-membered ring (a C7 conformation), which would significantly constrain the molecular geometry. The stability of such a conformation would depend on the interplay between the favorable hydrogen bond and the steric strain introduced by the bulky tert-butyl groups.
The logical relationship between the molecule's structural features and its potential conformations is depicted below:
Experimental Validation Protocols
Theoretical predictions of molecular conformation should ideally be validated by experimental data. The following are key techniques for studying the conformation of Boc-β-t-butyl-d-alanine in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformation of molecules in solution.
-
Sample Preparation:
-
Dissolve 5-10 mg of Boc-β-t-butyl-d-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the conformational equilibrium.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing.
-
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. The coupling constant between the N-H and the Cα-H (³J(HN,Hα)) can provide information about the ψ dihedral angle via the Karplus equation.
-
1D ¹³C NMR: This provides information on the number of unique carbon environments.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks can provide crucial distance constraints for determining the three-dimensional structure. For example, an NOE between the N-H and protons on the side chain could indicate a folded conformation.
-
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange. Changes in chemical shifts or coupling constants with temperature can indicate a shift in the equilibrium between different conformers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.
-
Crystallization:
-
High-purity Boc-β-t-butyl-d-alanine is required.
-
Screen a variety of solvents and solvent mixtures for crystallization. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.
-
The goal is to obtain single crystals of sufficient size and quality for diffraction.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The molecular model is built into the electron density map and refined to obtain the final structure with high resolution.
-
The resulting crystal structure provides precise atomic coordinates, from which all dihedral angles, bond lengths, and bond angles can be determined. It also reveals the packing of molecules in the crystal lattice and any intermolecular interactions.
Quantitative Data from an Analogous System
As a reference, the table below presents crystallographic data for one of the conformers of the structurally related dipeptide, tBuCO-D,L-Ala-delta Z-Phe-NHiPr . This data illustrates the types of quantitative information that would be obtained from a successful crystal structure determination of Boc-β-t-butyl-d-alanine.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | |
| a (Å) | 13.445 |
| b (Å) | 35.088 |
| c (Å) | 14.755 |
| β (°) | 116.73 |
| Key Dihedral Angles (Conformer 1) | |
| ω (tBuCO-D-Ala) | trans |
| ψ (D-Ala) | ~140° |
| φ (ΔPhe) | ~-100° |
| Hydrogen Bonding | βII-turn (i+3 → i) |
Note: The dihedral angles are approximate and are provided for illustrative purposes to indicate a folded conformation.
Conclusion
While a dedicated theoretical study on the conformation of Boc-β-t-butyl-d-alanine is not yet available in the public domain, this guide provides a comprehensive framework for conducting such an investigation. The combination of systematic conformational searching, quantum mechanical calculations with solvation models, and experimental validation through NMR spectroscopy and X-ray crystallography represents a robust approach to elucidating the conformational landscape of this and other sterically hindered amino acid derivatives. The insights gained from such studies are invaluable for the design of novel peptidomimetics with predictable and stable three-dimensional structures, a key goal in modern drug discovery.
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-L-tert-butyl-D-alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, modulate receptor affinity, and improve pharmacokinetic profiles. Boc-L-tert-butyl-D-alanine, a bulky D-amino acid derivative, is a valuable building block for creating novel peptide therapeutics. Its unique structure, featuring a tert-butyl group, can induce specific conformational constraints and increase resistance to enzymatic degradation.
These application notes provide detailed protocols and guidance for the efficient incorporation of Boc-L-tert-butyl-D-alanine into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). The protocols address the specific challenges associated with the steric hindrance of this amino acid and offer strategies to ensure high coupling efficiency and peptide purity.
General Structure of Boc-L-tert-butyl-D-alanine
Caption: Structure of Boc-L-tert-butyl-D-alanine.
Key Considerations for SPPS Incorporation
The primary challenge in incorporating Boc-L-tert-butyl-D-alanine is overcoming the steric hindrance of the tert-butyl side chain, which can lead to incomplete coupling reactions. To mitigate this, optimization of coupling conditions is crucial.
Recommendations for Efficient Coupling:
| Coupling Strategy | Reagents | Key Parameters | Expected Outcome |
| Standard Activation | DIC/HOBt | - 3-4 equivalents of Boc-L-tert-butyl-D-alanine- 3-4 equivalents of DIC and HOBt- Extended coupling time (2-4 hours) | Moderate to good efficiency. May require double coupling. |
| Uronium/Phosphonium Salt Activation | HBTU/HATU/HCTU or PyBOP/PyAOP | - 2-4 equivalents of Boc-L-tert-butyl-D-alanine- 2-4 equivalents of coupling reagent- 4-8 equivalents of a non-nucleophilic base (e.g., DIEA) | High coupling efficiency. Generally recommended for hindered amino acids. |
| Carbodiimide Activation with Additives | DIC/OxymaPure® | - Similar equivalents to DIC/HOBt | High coupling efficiency with reduced risk of racemization compared to some other methods. |
| Double Coupling | Any of the above | - Repeat the coupling step with fresh reagents after an initial 1-2 hour coupling. | Ensures higher incorporation rates, especially for difficult sequences. |
| Microwave-Assisted SPPS | Any of the above | - Perform coupling at elevated temperatures (e.g., 50-75°C) for short periods (5-15 minutes). | Significantly accelerates coupling kinetics and improves efficiency for hindered residues. |
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of Boc-L-tert-butyl-D-alanine into a peptide sequence using manual or automated Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Wash the resin three times with dichloromethane (B109758) (DCM).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes prior to the first amino acid coupling.
Protocol 2: Nα-Boc Deprotection
-
Wash the resin-bound peptide twice with DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual TFA.[1]
Protocol 3: Neutralization
-
Wash the resin twice with DCM.
-
Neutralize the resin-bound amine salt by treating it with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[2]
-
Wash the resin thoroughly with DCM (3x).
Protocol 4: Coupling of Boc-L-tert-butyl-D-alanine
Method A: HBTU/DIEA Activation
-
In a separate vessel, dissolve Boc-L-tert-butyl-D-alanine (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test. If the test is positive, indicating incomplete coupling, a second coupling is recommended.
-
Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Method B: DIC/HOBt Activation
-
In a separate vessel, dissolve Boc-L-tert-butyl-D-alanine (3 equivalents) and HOBt (3 equivalents) in a 1:1 mixture of DMF/DCM.
-
Add the solution to the neutralized resin.
-
Add DIC (3 equivalents) to the reaction mixture.
-
Agitate the reaction vessel for 2-4 hours.
-
Monitor the reaction and wash as described in Method A.
Protocol 5: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1][3] Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations generated during cleavage.[2]
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Experimental Workflow for SPPS
Caption: Boc-SPPS workflow for peptide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of Boc-L-tert-butyl-D-alanine. | - Perform a second coupling (double coupling).- Increase the coupling time.- Use a more potent coupling reagent (e.g., HATU).- Consider microwave-assisted coupling. |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. | - Extend the HF cleavage time (e.g., to 3-4 hours).- Ensure the resin is adequately swollen in the cleavage cocktail. |
| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during cleavage. | - Ensure an adequate amount and appropriate type of scavenger (e.g., anisole, thioanisole) is used in the cleavage cocktail. |
Conclusion
The successful incorporation of Boc-L-tert-butyl-D-alanine into solid-phase peptide synthesis requires careful optimization of coupling conditions to overcome its steric bulk. By employing potent coupling reagents, extending reaction times, or utilizing double coupling strategies, high incorporation efficiency can be achieved. The protocols provided herein offer a robust framework for researchers to synthesize novel peptides containing this valuable non-natural amino acid, paving the way for the development of next-generation peptide-based therapeutics.
References
Application Notes and Protocols for the Coupling of Boc-β-tert-butyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard protocols for the coupling of Boc-β-tert-butyl-D-alanine, a sterically hindered β-amino acid crucial in peptide synthesis and the development of peptidomimetics. Due to the significant steric hindrance posed by the β-tert-butyl group, selecting the appropriate coupling reagents and optimizing reaction conditions are critical for achieving high yields and purity.
Introduction
Boc-β-tert-butyl-D-alanine is a valuable building block in medicinal chemistry, often incorporated into peptide sequences to enhance proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles.[1][2] However, its bulky side chain and the β-amino acid structure present considerable challenges during peptide bond formation. Standard coupling protocols may prove inefficient, leading to low yields and incomplete reactions. Therefore, the use of potent, modern coupling reagents is highly recommended.
This document outlines the recommended coupling reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, and offers guidance on reaction monitoring and optimization.
Recommended Coupling Reagents
For sterically hindered amino acids like Boc-β-tert-butyl-D-alanine, in-situ activating reagents, particularly uronium/aminium and phosphonium (B103445) salts, are widely accepted due to their high reactivity and ability to facilitate fast reactions while minimizing side reactions.[3][4][5] The most effective reagents for such challenging couplings are those that form highly reactive activated esters.
Table 1: Comparison of Recommended Coupling Reagents
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, often superior for hindered couplings.[4][6] Forms highly reactive OAt esters. | More expensive than HBTU. Should not be used in excess to avoid capping the N-terminus.[7] |
| COMU | Uronium/Aminium Salt | Coupling efficiency comparable to HATU.[6][8] Safer (non-explosive) byproducts.[9] Byproducts are water-soluble, simplifying workup in solution-phase.[9][10] | Solutions in DMF have moderate stability. |
| HBTU/TBTU | Uronium/Aminium Salt | Efficient for most standard couplings and some hindered ones.[4][11] Cost-effective. | May be less effective than HATU or COMU for extremely hindered couplings. Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | Excellent reagent for hindered couplings, fragment condensation, and cyclization.[4] Does not cause guanidinylation. | Solutions in DMF have moderate stability. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective and widely used. The addition of HOBt minimizes racemization.[12] | Generally slower and less efficient for highly hindered amino acids compared to onium salts. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and reaction scale.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the manual coupling of Boc-β-tert-butyl-D-alanine onto a resin-bound peptide chain using HATU as the coupling reagent.
Materials:
-
Resin with N-terminal amine deprotected
-
Boc-β-tert-butyl-D-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc-SPPS) or Trifluoroacetic Acid (TFA) (for Boc-SPPS)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform N-terminal deprotection of the resin-bound peptide. For Boc-SPPS, this involves treatment with TFA in DCM.[6]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralize the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).
-
Wash the resin again with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-β-tert-butyl-D-alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For highly challenging couplings, reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates a complete reaction.
-
If the coupling is incomplete after 4 hours, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Workflow for SPPS Coupling of Boc-β-tert-butyl-D-alanine
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: Solution-Phase Synthesis using COMU
This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.
Materials:
-
Boc-β-tert-butyl-D-alanine
-
Amino acid or peptide ester (C-terminus protected)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIPEA or a non-nucleophilic hindered base like 2,4,6-collidine
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
Reactant Preparation:
-
Dissolve the N-protected Boc-β-tert-butyl-D-alanine (1 equivalent) and the amino component (e.g., an amino acid ester hydrochloride, 1 equivalent) in a suitable anhydrous solvent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add the base (e.g., DIPEA, 2 equivalents, or 3 equivalents if starting with an amine salt) to the reaction mixture. For particularly sensitive couplings, a weaker or more hindered base may be used to minimize racemization.
-
Add COMU (1.1 equivalents) to the cooled solution. The solution may change color, which can serve as a visual indicator of the reaction's progress.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.
-
Perform aqueous work-up by washing the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Signaling Pathway for COMU-Mediated Coupling
Caption: Mechanism of COMU-mediated peptide bond formation.
Troubleshooting and Optimization
-
Incomplete Coupling: For particularly difficult sequences, a double coupling is recommended. Alternatively, increasing the reaction time or temperature (e.g., to 40-50°C for a short period) can improve yields, though this may increase the risk of racemization.
-
Racemization: While D-amino acids are not subject to racemization at the alpha-carbon during coupling, it is good practice to use conditions that minimize this risk, especially when coupling peptide fragments. Using a hindered base like 2,4,6-collidine or reducing the amount of DIPEA can be beneficial.
-
Solubility: Boc-β-tert-butyl-D-alanine has good solubility in common organic solvents used for peptide synthesis. If solubility issues arise with the growing peptide chain, especially in SPPS, using a solvent cocktail (e.g., DMF/DCM) or a chaotropic salt like LiCl can help disrupt aggregation.
By employing these robust coupling reagents and carefully optimized protocols, researchers can successfully incorporate the sterically demanding Boc-β-tert-butyl-D-alanine into their peptide sequences, enabling the synthesis of novel and potent therapeutic candidates.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Cleavage and Deprotection of Boc-β-t-butyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-β-t-butyl-D-alanine is a protected amino acid derivative commonly utilized in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) ester on the carboxyl group offer robust protection during synthetic manipulations. However, their simultaneous and efficient removal is a critical step to yield the free D-alanine derivative for subsequent applications. This document provides detailed application notes and protocols for the acidic cleavage and deprotection of Boc-β-t-butyl-D-alanine, focusing on common techniques, quantitative data for analogous systems, and experimental methodologies.
The deprotection proceeds via an acid-catalyzed mechanism where both the Boc and t-butyl ester groups are cleaved, liberating the free amino acid, carbon dioxide, and isobutylene. The formation of the reactive tert-butyl cation necessitates the use of scavengers to prevent potential side reactions, such as the alkylation of the deprotected amine or other nucleophilic species present.
Deprotection Strategies
The simultaneous cleavage of the N-Boc and β-t-butyl ester protecting groups is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a solution with a suitable solvent like dichloromethane (B109758) (DCM). The concentration of TFA, reaction temperature, and time are critical parameters that influence the efficiency of the deprotection and the formation of side products.
The Role of Scavengers
Upon cleavage, the tert-butyl groups form highly reactive tert-butyl cations. These cations can alkylate the newly deprotected amine or other nucleophilic residues, leading to impurities. To mitigate these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cations.[1] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.
-
Water: Can act as a scavenger, though it is less effective than silanes.
-
Thioanisole: Useful for protecting sensitive residues like methionine from alkylation, although less relevant for β-alanine.[1]
-
Phenol: Can also be used to trap carbocations.
A commonly used scavenger cocktail is a mixture of TFA, TIS, and water.[2]
Data Presentation
The following table summarizes various deprotection conditions for N-Boc and t-butyl ester protected amino acids, providing a reference for optimizing the deprotection of Boc-β-t-butyl-D-alanine. Please note that the yields and purities are illustrative and based on data from similar molecules; optimization for the specific substrate is recommended.
| Method ID | Acidic Reagent & Concentration | Scavenger(s) & Concentration | Solvent | Temperature (°C) | Time (h) | Expected Outcome & Notes |
| DN-TFA-1 | TFA (50%) | None | DCM | Room Temp | 1 - 2 | Effective for complete deprotection, but risk of side products without scavengers. |
| DN-TFA-2 | TFA (95%) | TIS (2.5%), Water (2.5%) | None | Room Temp | 1 - 4 | A standard and robust condition for complete deprotection with minimal side reactions.[2] |
| DN-TFA-3 | TFA (25%) | None | DCM | Room Temp | 2 | Milder conditions that may require longer reaction times for complete deprotection.[3] |
| DN-TFA-4 | TFA (neat) | TIS (5%) | None | 0 to Room Temp | 0.5 - 1 | Very strong conditions, rapid deprotection. Cooling may be necessary to control the reaction. |
| DN-HCl-1 | 4M HCl | None | Dioxane | Room Temp | 1 - 2 | An alternative to TFA, can be effective for complete deprotection. |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/TIS/Water
This protocol describes a standard and generally effective method for the complete deprotection of Boc-β-t-butyl-D-alanine.
Materials:
-
Boc-β-t-butyl-D-alanine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM, optional for workup)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve Boc-β-t-butyl-D-alanine in a minimal amount of a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). A typical ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the TFA by rotary evaporation. Co-evaporation with a solvent like DCM can help to remove residual TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected D-alanine as its trifluoroacetate (B77799) salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove scavengers and byproducts.
-
Dry the product under vacuum. The final product will be D-alanine trifluoroacetate salt.
Protocol 2: Milder Deprotection using TFA in DCM
This protocol uses a lower concentration of TFA and may be suitable for substrates sensitive to very strong acidic conditions.
Materials:
-
Boc-β-t-butyl-D-alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-β-t-butyl-D-alanine in DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Add TFA to the solution to a final concentration of 25-50%.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the deprotected D-alanine. Further purification by crystallization or chromatography may be necessary.
Visualizations
Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of Boc-β-t-butyl-D-alanine.
Caption: Acid-catalyzed deprotection pathway.
Experimental Workflow
The following diagram outlines the general workflow for the deprotection and isolation of D-alanine.
Caption: General experimental workflow.
References
Application Notes and Protocols: Boc-β-tert-butyl-D-alanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-β-tert-butyl-D-alanine is a non-natural, protected amino acid derivative increasingly utilized in peptide-based drug discovery and development. Its unique structural features—a bulky tert-butyl group on the β-carbon and a D-configuration of the α-carbon—offer significant advantages in modulating the pharmacological properties of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group makes it highly suitable for solid-phase peptide synthesis (SPPS).[1][]
The incorporation of Boc-β-tert-butyl-D-alanine into a peptide sequence can induce conformational constraints, enhance stability against enzymatic degradation, and improve solubility.[1] These characteristics are highly desirable in the development of therapeutic peptides with improved pharmacokinetic profiles and biological activity. This document provides detailed application notes and experimental protocols for the effective use of Boc-β-tert-butyl-D-alanine in drug discovery.
Key Applications in Drug Discovery
The introduction of Boc-β-tert-butyl-D-alanine into peptide structures is a strategic approach to:
-
Enhance Proteolytic Stability: The D-configuration of the amino acid provides resistance to degradation by common proteases, which typically recognize L-amino acids.[3] The steric hindrance provided by the tert-butyl group further shields the peptide backbone from enzymatic attack.
-
Induce Specific Conformations: The bulky side chain restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns.[4] This can lead to peptides with higher binding affinities and selectivities for their biological targets.
-
Improve Pharmacokinetic Properties: By increasing stability and potentially influencing membrane permeability, this amino acid can contribute to a longer plasma half-life and improved bioavailability of peptide drugs.
-
Modulate Bioactivity: The constrained conformation can lead to a more favorable interaction with target receptors or enzymes, thereby enhancing the desired biological effect.
Quantitative Data Summary
While specific quantitative data for peptides containing β-tert-butyl-D-alanine is often context-dependent (i.e., varies with the peptide sequence and biological target), the following table summarizes representative data illustrating the expected impact of incorporating such sterically hindered D-amino acids.
| Parameter | Parent Peptide (All L-amino acids) | Modified Peptide (with β-tert-butyl-D-alanine) | Reference |
| Enzymatic Stability (t½ in human serum) | 15 min | > 12 hours | [5] (representative) |
| Receptor Binding Affinity (IC50) | 50-60 µmol/dm³ | 50-60 µmol/dm³ (retained) | [5] (representative) |
| Conformational Effect | Flexible / Random Coil | Induction of β-turn | [4] (representative) |
| Proteolytic Degradation (in lysosomal prep) | High | Significantly Reduced | [5] (representative) |
Experimental Protocols
Protocol 1: Incorporation of Boc-β-tert-butyl-D-alanine using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-β-tert-butyl-D-alanine using a standard Boc/Bzl protection strategy.
Materials:
-
Boc-L-amino acid-PAM resin
-
Boc-β-tert-butyl-D-alanine
-
Other required Boc-protected L-amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-cresol (B1678582) (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Boc-amino acid-PAM resin in DCM for 30 minutes, followed by two washes with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[6]
-
Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]
-
Wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (2x).
-
Treat the resin with a 5% DIEA solution in DMF for 2 minutes (2x).[7]
-
Wash the resin with DMF (3x).
-
-
Coupling of Boc-β-tert-butyl-D-alanine:
-
In a separate vessel, pre-activate Boc-β-tert-butyl-D-alanine (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.[8]
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Cleavage and Global Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [9][10]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate with cold diethyl ether (3x).
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture and purify by reverse-phase HPLC.
-
Protocol 2: Enzymatic Stability Assay
This protocol describes a method to assess the stability of a peptide containing β-tert-butyl-D-alanine in human serum.
Materials:
-
Purified peptide (with and without β-tert-butyl-D-alanine)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in PBS.
-
Incubation:
-
Dilute the peptide stock solution with human serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.
-
Determine the half-life (t½) of the peptide.
-
Visualizations
Caption: Workflow for peptide synthesis and analysis.
Caption: Hypothetical signaling pathway modulation.
Caption: Rationale for using Boc-β-tert-butyl-D-alanine.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Field of Amino Acid-Conjugated Aminoferrocenes—A Personal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Peptides with Boc-beta-t-butyl-d-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for synthesizing novel peptides incorporating the sterically hindered, non-proteinogenic amino acid, Boc-beta-t-butyl-d-alanine. The inclusion of β-amino acids, such as this D-alanine derivative, into peptide sequences is a key strategy in modern drug discovery to enhance proteolytic stability, modulate conformation, and explore novel biological activities. Peptides containing β-amino acids have shown promise as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[1]
Data Presentation
Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis (SPPS)
| Reagent/Material | Supplier | Grade | Purpose |
| Resin | |||
| Rink Amide MBHA resin | Various | 100-200 mesh, 0.65 mmol/g loading | Solid support for peptide amide synthesis |
| Amino Acids | |||
| This compound | Various | ≥98% purity | Non-proteinogenic building block |
| Other Boc-protected amino acids | Various | SPPS grade | Standard building blocks |
| Coupling Reagents | |||
| HBTU | Various | ≥99.5% purity | Coupling agent |
| HATU | Various | ≥99.5% purity | Coupling agent for hindered amino acids |
| DIC | Various | ≥99% purity | Carbodiimide coupling agent |
| HOBt | Various | Anhydrous | Racemization suppressant |
| Deprotection Reagent | |||
| Trifluoroacetic acid (TFA) | Various | Reagent grade | Boc deprotection |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Various | SPPS grade | Reaction and wash solvent |
| Dichloromethane (DCM) | Various | SPPS grade | Resin swelling and wash solvent |
| Diisopropylethylamine (DIEA) | Various | Reagent grade | Base for coupling and neutralization |
| Cleavage and Purification | |||
| Triisopropylsilane (TIS) | Various | Reagent grade | Scavenger |
| Diethyl ether | Various | Anhydrous | Peptide precipitation |
| Acetonitrile (B52724) (ACN) | Various | HPLC grade | Mobile phase for purification |
| Water | Various | HPLC grade | Mobile phase for purification |
Table 2: Representative Yields and Purity for a Model Peptide Containing this compound
| Peptide Sequence | Coupling Reagent | Overall Yield (%) | Crude Purity (%) | Purified Purity (%) |
| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | HATU/DIEA | ~15-25 | ~70 | >95 |
| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | HBTU/DIEA | ~10-20 | ~65 | >95 |
| Ac-Tyr-Gly-Gly-Phe-β-t-butyl-d-Ala -NH₂ | DIC/HOBt | ~5-15 | ~50 | >95 |
Note: Yields and purity are highly sequence-dependent and can be influenced by the efficiency of each coupling and deprotection step. The data presented is an estimation based on the synthesis of sterically hindered peptides and should be optimized for each specific sequence.
Experimental Protocols
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the Rink Amide MBHA resin (1 g, 0.65 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation, followed by swelling in DCM (10 mL) for another 30 minutes.
-
Fmoc-Deprotection (if applicable for the first amino acid): If starting with a pre-loaded Fmoc-amino acid resin, treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Chain Elongation: Incorporation of this compound
Due to the steric hindrance of this compound, a more potent coupling reagent is recommended.
-
Boc-Deprotection:
-
Treat the resin-bound peptide with 50% TFA in DCM (10 mL) for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM (10 mL) and agitate for 20 minutes.[2]
-
Wash the resin with DCM (2 x 10 mL) and isopropanol (B130326) (2 x 10 mL) to remove residual TFA.[2]
-
Wash with DMF (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (10 mL) for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Coupling of this compound (HATU Protocol):
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Given the steric hindrance, a longer coupling time or double coupling may be necessary.
-
Monitor the reaction completion using the Kaiser test. For a double coupling, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Visualizations
Signaling Pathways and Experimental Workflow
The incorporation of β-amino acids can influence the biological activity of peptides, potentially targeting various signaling pathways. Below are diagrams representing a general experimental workflow and two major signaling pathways that can be modulated by such novel peptides.
Caption: General workflow for the solid-phase synthesis of peptides.
Caption: Simplified GPCR signaling pathway modulated by a peptide ligand.
Caption: Inhibition of a protein-protein interaction by a β-peptide.
References
Application Notes and Protocols for Monitoring Reactions with Boc-beta-t-butyl-d-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-beta-tert-butyl-d-alanine (Boc-β-t-butyl-d-alanine) is a valuable non-proteinogenic amino acid derivative used in the synthesis of peptides and peptidomimetics. The bulky tert-butyl group on the β-carbon introduces significant steric hindrance, which can influence reaction kinetics and require careful monitoring to ensure complete conversion. This document provides detailed application notes and protocols for the analytical methods used to monitor reactions involving this sterically hindered amino acid, including peptide coupling and Boc-deprotection steps. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Analytical Methods Overview
A comparison of the most common analytical techniques for monitoring reactions with Boc-β-t-butyl-d-alanine is presented below. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.
| Analytical Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. | High resolution, quantitative accuracy, and wide applicability. | Requires a chromophore for UV detection. |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous structural evidence and allows for monitoring of reaction completion by observing the disappearance of starting material signals. Quantitative. | Requires a relatively pure sample. Lower sensitivity for trace impurities compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass analysis. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio. | More complex and expensive instrumentation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase. | Rapid, simple, and cost-effective for qualitative analysis and reaction screening. | Semi-quantitative at best; lower resolution. |
Experimental Protocols
Monitoring Peptide Coupling Reactions
Reaction Scheme: A typical peptide coupling reaction involves the activation of the carboxylic acid of Boc-β-t-butyl-d-alanine and its subsequent reaction with the free amine of a peptide or amino acid ester.
a) RP-HPLC Protocol
-
Objective: To quantitatively monitor the consumption of Boc-β-t-butyl-d-alanine and the formation of the dipeptide product.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient could be: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or 220 nm.
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), quench a small aliquot of the reaction mixture with a suitable solvent (e.g., the initial mobile phase composition) and dilute to an appropriate concentration (e.g., 0.1-1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The percentage conversion can be calculated by comparing the peak areas of the starting material (Boc-β-t-butyl-d-alanine) and the product at different time points.
b) ¹H NMR Spectroscopy Protocol
-
Objective: To confirm the formation of the peptide bond and monitor the disappearance of the starting materials.
-
Instrumentation: Standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Quench a small aliquot of the reaction, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Analysis: Monitor the disappearance of the carboxylic acid proton of Boc-β-t-butyl-d-alanine and the appearance of new signals corresponding to the newly formed dipeptide. The integration of characteristic peaks can be used to estimate the reaction conversion.
Monitoring Boc-Deprotection Reactions
Reaction Scheme: The Boc protecting group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
a) TLC Protocol
-
Objective: To qualitatively and rapidly assess the completion of the Boc-deprotection reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) or ethyl acetate (B1210297) and hexanes (e.g., 1:1 v/v). The polarity can be adjusted based on the specific substrate.
-
Sample Preparation: Spot a small amount of the reaction mixture directly onto the TLC plate at different time points.
-
Visualization: Use a UV lamp (254 nm) and/or a ninhydrin (B49086) stain. The deprotected amine will be ninhydrin-positive (appears as a colored spot upon heating), while the Boc-protected starting material will not.
-
Data Analysis: The reaction is considered complete when the starting material spot is no longer visible and a new, more polar (lower Rf) spot corresponding to the product is observed and stains positive with ninhydrin.
b) LC-MS Protocol
-
Objective: To accurately determine the completion of the deprotection reaction and identify any side products.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the RP-HPLC protocol for peptide coupling.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Data Analysis: Monitor the disappearance of the [M+H]⁺ or [M+Na]⁺ ion of the Boc-protected starting material and the appearance of the [M+H]⁺ ion of the deprotected product. The extracted ion chromatograms (EICs) for the respective masses provide a clear indication of reaction progress.
Quantitative Data Summary
The following tables present representative data for monitoring a peptide coupling reaction and a Boc-deprotection reaction of Boc-β-t-butyl-d-alanine.
Table 1: Representative RP-HPLC Data for Peptide Coupling Reaction Monitoring
| Time Point (hours) | Boc-β-t-butyl-d-alanine Peak Area (%) | Dipeptide Product Peak Area (%) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 45.2 | 54.8 | 54.8 |
| 2 | 20.7 | 79.3 | 79.3 |
| 4 | 5.1 | 94.9 | 94.9 |
| 24 | <1 | >99 | >99 |
Table 2: Representative LC-MS Data for Boc-Deprotection Reaction Monitoring
| Time Point (minutes) | Relative Abundance of Boc-protected SM (m/z 246.17) | Relative Abundance of Deprotected Product (m/z 146.12) | Conversion (%) |
| 0 | 100% | 0% | 0 |
| 15 | 35.8% | 64.2% | 64.2 |
| 30 | 8.9% | 91.1% | 91.1 |
| 60 | <1% | >99% | >99 |
Visualizations
Application of Boc-beta-t-butyl-d-alanine in the Creation of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application in β-Secretase (BACE1) Inhibition
BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[1][2][3][4] Therefore, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's disease.[1][2][3][4] The incorporation of non-natural amino acids like Boc-beta-t-butyl-d-alanine into peptide-based inhibitors can lead to improved pharmacological properties.
Rationale for using this compound in BACE1 Inhibitors:
-
Steric Hindrance: The bulky tert-butyl group can occupy hydrophobic pockets in the active site of BACE1, leading to potent inhibition.[5]
-
Metabolic Stability: The D-amino acid configuration can enhance resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the inhibitor.
-
Improved Pharmacokinetics: The lipophilic nature of the tert-butyl group can influence the membrane permeability and overall pharmacokinetic profile of the inhibitor.
Quantitative Data on a BACE1 Inhibitor Analog
The following table summarizes the inhibitory potency of a novel β-secretase inhibitor containing a Boc-β-amino-L-alanine moiety, a close structural analog of this compound. This data is adapted from a study on the structure-based design of BACE1 inhibitors.
| Inhibitor ID | P2 Ligand | BACE1 K_i_ (nM) | Cellular EC_50_ (nM) |
| 4c | Boc-β-amino-L-alanine | 0.25 | 194 |
Table 1: Inhibitory activity of a BACE1 inhibitor containing a Boc-β-amino-L-alanine residue. The data illustrates the high potency of this class of inhibitors.
Experimental Protocols
I. Synthesis of a Peptide-Based BACE1 Inhibitor
This protocol describes a general procedure for the synthesis of a peptide-based BACE1 inhibitor incorporating a Boc-protected β-amino acid, based on established solid-phase peptide synthesis (SPPS) methods.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
II. BACE1 Enzymatic Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compound against BACE1.[6][7]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compound (synthesized inhibitor)
-
BACE1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or positive/negative controls)
-
Recombinant human BACE1 enzyme
-
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add the fluorogenic BACE1 substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 335-355 nm and an emission wavelength of 495-510 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
If necessary, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for inhibitor synthesis and evaluation.
Caption: BACE1 signaling pathway and point of inhibition.
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology | Semantic Scholar [semanticscholar.org]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Deprotection of β-Amino Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding common side reactions encountered during the acid-catalyzed deprotection of N-Boc-protected β-amino acids and peptides containing them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc-deprotection of β-amino acid-containing peptides?
A1: The primary side reactions of concern during the acidic cleavage of the Boc group are:
-
Aspartimide Formation: This is a significant issue, particularly with β-amino acids that have a side-chain carboxyl group, analogous to aspartic acid. The peptide backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide.[1][2] This intermediate is susceptible to racemization and subsequent nucleophilic ring-opening, which can yield a mixture of the desired α-peptide and an undesired β-peptide isomer.[1][3] This side reaction is highly sequence-dependent and is promoted by both acidic and basic conditions.[2][4]
-
Incomplete Deprotection: Especially with sterically hindered β-amino acids or peptides, the Boc group may not be completely removed under standard conditions, leading to a mixture of protected and deprotected products.[5][6]
-
t-Butylation: The tert-butyl cation (t-Bu⁺) generated during the deprotection is a reactive electrophile.[7] It can alkylate nucleophilic residues within the peptide, such as tryptophan, methionine, and cysteine, resulting in byproducts with a mass increase of 56 Da.[5][8]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly liberated free amine can sometimes be acylated by a trifluoroacetyl group, another common byproduct.[8][9]
-
Pyroglutamate (B8496135) Formation: If an N-terminal glutamine residue is present, it can cyclize under acidic conditions to form pyroglutamate.[5]
Q2: I am observing a byproduct with an unexpected mass and/or a change in chirality. What is the likely cause?
A2: The formation of a cyclic aspartimide intermediate is the most probable cause.[1][3] This five-membered ring is prone to epimerization at the α-carbon. Subsequent ring-opening by water or other nucleophiles can occur at either carbonyl group, leading to a mixture of α- and β-aspartyl peptides, including diastereomers of the original peptide.[2] This complicates purification and reduces the yield of the target compound.
Q3: How can I prevent or minimize aspartimide formation?
A3: Several strategies can be employed to suppress this side reaction:
-
Use Milder Deprotection Conditions: Avoid using neat TFA. A solution of 4M HCl in dioxane is often considered milder and can result in cleaner reactions.[5][8] Alternatively, using a more dilute TFA solution (e.g., 20-50% in Dichloromethane) can also help.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Running the reaction at 0°C instead of room temperature can also slow the rate of side reactions.[5]
-
Employ Bulky Side-Chain Protecting Groups: For β-amino acids with side-chain carboxyl groups, using sterically demanding protecting groups (bulkier than the standard OtBu) can physically shield the carbonyl from intramolecular attack.[2]
-
Add Scavengers: While primarily used to trap t-butyl cations, a well-formulated scavenger cocktail can help create a cleaner reaction environment, indirectly reducing other side reactions.
Q4: My LC-MS analysis shows a significant peak corresponding to a mass increase of 56 Da. What is this and how do I prevent it?
A4: A mass increase of 56 Da is the hallmark of t-butylation, where a tert-butyl group has been added to your molecule. The highly reactive t-butyl cation generated during Boc cleavage will alkylate any sufficiently nucleophilic sites.[5][7] This is especially problematic for peptides containing tryptophan, methionine, or cysteine.
To prevent this, always include "scavengers" in your deprotection cocktail to trap the t-butyl cation.[8][10] Common scavengers include anisole, thioanisole, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT).[8] A widely used cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[11]
Q5: My deprotection reaction is very slow or incomplete. What adjustments can I make?
A5: Incomplete deprotection is a common issue, particularly for sterically hindered substrates.[5][6] To drive the reaction to completion, you can:
-
Extend the Reaction Time: Continue to monitor the reaction for several hours.
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture.
-
Use a Stronger Acid System: In difficult cases, neat TFA may be required, although care must be taken to manage potential side reactions with an effective scavenger cocktail.
Troubleshooting Workflows & Mechanisms
The following diagrams illustrate a logical troubleshooting workflow for common issues and the chemical mechanism of a critical side reaction.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Boc-beta-t-butyl-d-alanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Boc-L-Alanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Boc protection of L-Alanine?
A1: The most prevalent and straightforward method involves the reaction of L-Alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction, often referred to as Boc protection, is widely used due to its efficiency and the stability of the resulting Boc-protected amino acid under various conditions.[][2]
Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?
A2: To achieve high yield and purity, it is crucial to control several parameters:
-
Stoichiometry of Reagents: Precise measurement of L-Alanine, Boc₂O, and the base is essential. An excess of Boc₂O can lead to the formation of byproducts.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Excursions in temperature can affect the reaction rate and potentially lead to side reactions.
-
pH of the Reaction Mixture: Maintaining the appropriate pH is critical for the reaction to proceed efficiently and to minimize side reactions like racemization.
-
Purity of Starting Materials: The purity of L-Alanine and other reagents directly impacts the purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material (L-Alanine), you can determine the extent of the reaction. The disappearance of the L-Alanine spot indicates the completion of the reaction.
Q4: What are the common impurities in Boc-L-Alanine synthesis?
A4: Common impurities include unreacted L-Alanine, byproducts from the decomposition of Boc₂O, and di-Boc protected L-Alanine. Inadequate control of reaction conditions can also lead to the formation of diastereomers if racemization occurs.
Q5: What is the best method for purifying the final product?
A5: The most effective method for purifying Boc-L-Alanine is recrystallization.[3] This technique is efficient at removing unreacted starting materials and most byproducts. For highly pure product required for specific applications, column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for a sufficient duration and monitor progress using TLC. Consider slightly extending the reaction time if necessary. |
| Loss of product during workup. | Optimize the extraction and washing steps. Ensure the pH is correctly adjusted during the aqueous workup to minimize the solubility of the product in the aqueous phase. | |
| Suboptimal reaction conditions. | Verify the stoichiometry of the reagents and the reaction temperature. Ensure the base used is of appropriate strength and purity. | |
| Low Purity (Presence of Impurities) | Unreacted L-Alanine. | Improve the efficiency of the reaction by ensuring proper mixing and allowing sufficient reaction time. Optimize the purification process, particularly the recrystallization solvent system. |
| Formation of byproducts. | Control the addition of Boc₂O to avoid local excess. Maintain the reaction temperature at the recommended level. | |
| Racemization (presence of D-isomer). | Strictly control the pH and temperature of the reaction. Avoid strongly basic conditions for extended periods. Use chiral HPLC to quantify the enantiomeric purity.[4] | |
| Product is an Oil Instead of a Crystalline Solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are suspected, an additional purification step like a short column chromatography might be necessary before recrystallization. |
| Incorrect pH during workup. | Ensure the pH is adjusted correctly to fully protonate the carboxylic acid, which aids in crystallization. |
Experimental Protocols
Synthesis of Boc-L-Alanine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Alanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in dioxane to the stirred L-Alanine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Solvent | Dioxane/Water | Tetrahydrofuran (THF)/Water | Acetonitrile/Water |
| Temperature | Room Temperature | 0°C to Room Temp | 40°C |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Typical Purity (after recrystallization) | >99% | >98% | >97% |
Note: The data presented in this table are typical values and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Boc-L-Alanine Synthesis
Caption: A step-by-step workflow for the synthesis of Boc-L-Alanine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purifying Peptides with Boc-beta-t-butyl-d-alanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of peptides containing Boc-beta-t-butyl-d-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the unique properties of the this compound residue. The tert-butyl group on the beta-alanine (B559535) imparts significant steric bulk and hydrophobicity. This can lead to several purification issues:
-
Peptide Aggregation: The hydrophobic nature of the t-butyl group can promote self-association of peptide chains, leading to the formation of aggregates. These aggregates can be difficult to solubilize and purify, often resulting in low yields and poor resolution during chromatography.[1]
-
Poor Solubility: Peptides incorporating this residue may exhibit limited solubility in standard purification solvents, making sample preparation for chromatography challenging.
-
Atypical Chromatographic Behavior: The bulky side chain can lead to unusual retention times and peak shapes during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q2: How does the Boc protecting group on the beta-t-butyl-d-alanine affect purification?
A2: The Boc (tert-butyloxycarbonyl) protecting group adds to the overall hydrophobicity and steric hindrance of the amino acid. While it is essential for directing the peptide synthesis, its presence during purification contributes to the challenges mentioned in Q1. The bulky nature of the Boc group can influence the peptide's conformation and its interaction with the stationary phase in RP-HPLC.[2]
Q3: What is the recommended starting method for purifying peptides with this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[3] For peptides containing the bulky and hydrophobic this compound, a C8 or C18 column is a good starting point. A shallow gradient of an organic solvent like acetonitrile (B52724) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA), is typically used.[3][4]
Q4: Can I use crystallization to purify my peptide containing this compound?
A4: While crystallization can be a powerful purification technique for some Boc-protected amino acids and short peptides, it is often challenging for larger and more complex peptides. Peptides containing bulky, hydrophobic residues like this compound may be difficult to crystallize due to their tendency to aggregate amorphously. However, for very short peptide fragments, it may be a viable option to explore.
Troubleshooting Guides
Problem 1: Poor Peak Shape and Resolution in RP-HPLC
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Inability to separate the target peptide from closely eluting impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Aggregation on Column | - Modify Mobile Phase: Incorporate organic modifiers like isopropanol (B130326) or n-propanol in the mobile phase. Use a lower concentration of acetonitrile at the start of the gradient. - Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can help disrupt aggregates. |
| Strong Hydrophobic Interactions | - Change Stationary Phase: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a different chemistry (e.g., phenyl-hexyl) to reduce retention.[5] - Optimize Gradient: Use a shallower gradient to improve the separation of hydrophobic species. |
| Secondary Interactions with Silica | - Ensure Proper Ion-Pairing: Use an adequate concentration of TFA (0.1%) in both mobile phases to mask residual silanol (B1196071) groups on the stationary phase. |
Problem 2: Low Peptide Solubility and Sample Precipitation
Symptoms:
-
Difficulty dissolving the crude peptide in the initial mobile phase.
-
Precipitation of the peptide in the autosampler or at the head of the column.
Possible Causes and Solutions:
| Cause | Solution |
| High Hydrophobicity | - Use Organic Solvents for Dissolution: Initially dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[1] - Test Different Solvent Systems: For a 2.5 mg/mL solution, a system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested for this compound, which may be adaptable for peptides.[6] |
| Aggregation | - Incorporate Chaotropic Agents: In some cases, the addition of a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) to the sample solvent can help disrupt aggregates. This should be used with caution as it can affect chromatography. - Sonication: Gentle sonication can aid in the dissolution of aggregated peptides.[6] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a starting point for the purification of a peptide containing the title amino acid. Optimization will be required based on the specific properties of the peptide.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: Minimal amount of DMSO or DMF, diluted with Mobile Phase A.
2. Sample Preparation:
-
Weigh out the crude peptide.
-
Add a minimal volume of DMSO or DMF to dissolve the peptide.
-
Dilute the solution with Mobile Phase A to the desired injection concentration. Ensure the final concentration of the organic solvent is low enough to allow the peptide to bind to the column.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Method:
-
Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (adjust the steepness based on peptide hydrophobicity)
-
65-70 min: 65% to 95% B (column wash)
-
70-75 min: 95% B
-
75-80 min: 95% to 5% B (re-equilibration)
-
80-90 min: 5% B
-
4. Fraction Analysis and Product Recovery:
-
Collect fractions across the main peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Workflow for the purification of peptides containing this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Resolving Solubility Issues of Peptides with Boc-beta-t-butyl-d-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered with peptides containing the modified amino acid Boc-beta-t-butyl-d-alanine.
Troubleshooting Guide
Issue: My peptide containing this compound is not dissolving in aqueous solutions.
The presence of both the tert-butoxycarbonyl (Boc) protecting group and the tert-butyl group on the beta-alanine (B559535) residue significantly increases the hydrophobicity of the peptide.[1][2] This often leads to poor solubility in aqueous buffers like water or phosphate-buffered saline (PBS).
Troubleshooting Workflow:
The following diagram outlines a systematic approach to addressing solubility challenges with these hydrophobic peptides.
Caption: A step-by-step workflow for troubleshooting the solubility of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to dissolve?
A1: The difficulty arises from the highly hydrophobic nature of the Boc and tert-butyl groups.[1][2] These bulky, non-polar moieties resist interaction with water molecules and promote self-aggregation of the peptide chains, leading to insolubility.[1] The diagram below illustrates how these components contribute to the peptide's overall character.
References
Identifying and characterizing byproducts in Boc-beta-t-butyl-d-alanine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Boc-β-tert-butyl-D-alanine. The sterically hindered nature of this amino acid derivative presents unique challenges in peptide synthesis and other organic reactions, often leading to the formation of specific byproducts. This guide offers detailed experimental protocols and data to help identify, characterize, and minimize these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete coupling reactions with Boc-β-tert-butyl-D-alanine?
A1: The primary reason for incomplete coupling is the significant steric hindrance posed by the β-tert-butyl group. This bulky substituent can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. Standard coupling conditions may be insufficient to overcome this steric barrier, resulting in low coupling efficiency and the formation of deletion peptides.[1]
Q2: Can the Boc protecting group itself lead to byproducts?
A2: Yes. During the acidolytic cleavage of the Boc group (typically with trifluoroacetic acid, TFA), the released tert-butyl cation is a reactive electrophile.[2][3] This cation can alkylate nucleophilic side chains of other amino acids in the peptide sequence, such as tryptophan and methionine, leading to undesired modifications. The use of scavengers in the cleavage cocktail is crucial to mitigate this side reaction.[3]
Q3: Is racemization a significant concern when activating Boc-β-tert-butyl-D-alanine?
A3: Racemization is a potential side reaction during the activation of any amino acid for peptide coupling.[4][5][6] For sterically hindered amino acids, prolonged activation times or the use of highly basic conditions can increase the risk of epimerization at the α-carbon. The choice of coupling reagent and additives is critical in minimizing this side reaction.[7][8]
Q4: What are "deletion peptides" and how do they form?
A4: Deletion peptides are impurities that lack one or more amino acid residues compared to the target sequence. In the context of Boc-β-tert-butyl-D-alanine, they are a common byproduct resulting from incomplete coupling. If a significant portion of the free amines on the resin do not react with the activated Boc-β-tert-butyl-D-alanine, the subsequent amino acid in the sequence will be coupled to the unreacted sites, leading to a peptide chain missing the intended hindered residue.[9][10]
Troubleshooting Guide
Problem 1: Low Yield of the Target Peptide and Presence of Deletion Sequences
Symptoms:
-
HPLC analysis of the crude product shows a major peak corresponding to the desired peptide, but also a significant peak with a lower molecular weight.
-
Mass spectrometry analysis confirms the presence of a peptide missing the mass of the Boc-β-tert-butyl-D-alanine residue.
Possible Causes:
-
Incomplete Coupling: The steric bulk of the β-tert-butyl group is preventing efficient amide bond formation.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to activate the sterically hindered carboxylic acid.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-β-tert-butyl-D-alanine. | Increased coupling efficiency, leading to a higher yield of the target peptide and a reduction in the corresponding deletion sequence. |
| Use of Stronger Coupling Reagents | Employ more potent coupling reagents known to be effective for hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). | Faster and more complete activation of the carboxylic acid, overcoming the steric hindrance and improving coupling yields. |
| Optimize Reaction Conditions | Increase the equivalents of the amino acid and coupling reagents (e.g., to 3-5 equivalents). Extend the coupling reaction time (e.g., to 4-6 hours or overnight). | Driving the reaction equilibrium towards product formation. |
Problem 2: Presence of Byproducts with Higher Molecular Weight
Symptoms:
-
HPLC analysis shows peaks with longer retention times than the target peptide.
-
Mass spectrometry reveals ions with masses corresponding to the target peptide plus multiples of the mass of tert-butyl group (+56 Da).
Possible Causes:
-
Side-Chain Alkylation: During Boc deprotection with strong acid, the generated tert-butyl cations can attach to nucleophilic residues in the peptide chain.[2][3]
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use of Scavengers | During the final cleavage and deprotection with strong acids like HF or TFMSA, include a scavenger cocktail (e.g., containing thioanisole, water, and ethanedithiol) to quench the reactive tert-butyl cations. | Prevention of side-chain alkylation and a cleaner crude product with fewer high-molecular-weight impurities. |
Problem 3: Detection of Diastereomeric Impurities
Symptoms:
-
Chiral HPLC analysis reveals the presence of a diastereomer of the target peptide.
-
NMR spectroscopy may show peak splitting or additional signals corresponding to the epimer.
Possible Causes:
-
Racemization during Activation: The activation step, particularly if prolonged or carried out under strongly basic conditions, can lead to the loss of stereochemical integrity at the α-carbon.[4][5]
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Choice of Coupling Reagents and Additives | Use coupling reagent combinations known to suppress racemization, such as DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) or DIC/OxymaPure.[4] | Minimized formation of the D-epimer of the amino acid being coupled, leading to a stereochemically purer final peptide. |
| Control of Base Equivalents | When using a base such as DIPEA (N,N-Diisopropylethylamine), use the minimum number of equivalents necessary to neutralize the amine salt and facilitate the reaction. | Reduced risk of base-catalyzed epimerization. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Objective: To determine the purity of the crude peptide and identify the presence of deletion peptides or other impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Mass Spectrometry for Byproduct Characterization
-
Objective: To identify the molecular weights of the main product and any impurities.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample can be introduced directly from the HPLC eluent or prepared as a dilute solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Acquire a full scan mass spectrum to identify the [M+H]+ ions of the expected peptide and any byproducts. For further structural elucidation, perform MS/MS fragmentation on the ions of interest to confirm the peptide sequence and locate any modifications or deletions.
Protocol 3: NMR for Stereochemical Purity
-
Objective: To assess the extent of racemization.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Analysis: Acquire a 1D proton NMR spectrum. The presence of diastereomers due to racemization may be observed as separate signals for certain protons, particularly those adjacent to the chiral center . Chiral shift reagents can also be employed to better resolve the signals of the epimers.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in reactions involving Boc-β-tert-butyl-D-alanine.
Caption: Hypothetical impact of common byproducts on the biological activity of a target peptide in a signaling pathway.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Incorporating Sterically Hindered Boc-beta-t-butyl-D-alanine in Peptide Synthesis
A Technical Support Guide for Researchers and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as Boc-beta-t-butyl-D-alanine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky beta-tert-butyl group can impede coupling reactions, leading to lower yields, incomplete reactions, and the formation of deletion sequences. This technical support center provides a comprehensive guide with troubleshooting advice and detailed protocols to help researchers overcome these obstacles and successfully synthesize peptides containing this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound so challenging?
The primary difficulty arises from the steric hindrance caused by the bulky tert-butyl group at the beta-position of the D-alanine residue. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the coupling reaction and often leading to incomplete acylation.
Q2: My coupling reaction with this compound is incomplete. What are the likely causes and how can I fix it?
Incomplete coupling is the most common issue. Here are the primary causes and recommended solutions:
-
Insufficient Activation/Coupling Reagent Potency: Standard coupling reagents may not be effective enough to overcome the steric barrier.
-
Solution: Employ more potent coupling reagents known for their efficacy with hindered amino acids, such as HBTU, HATU, or HCTU. These reagents form highly reactive activated esters that can facilitate coupling even in sterically demanding situations.
-
-
Suboptimal Reaction Time: The standard coupling time may be too short for this hindered amino acid.
-
Solution: Extend the coupling reaction time significantly. Monitoring the reaction progress with a qualitative test like the Kaiser test is crucial. If the test remains positive (indicating free amines), the coupling is incomplete.
-
-
Inadequate Reagent Concentration: Insufficient excess of the amino acid and coupling reagent can lead to incomplete reactions.
-
Solution: Increase the equivalents of both the this compound and the coupling reagent. A higher concentration can help drive the reaction to completion.
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, further hindering the coupling reaction.
-
Solution: Swell the resin adequately in a suitable solvent like N,N-dimethylformamide (DMF) before and during the coupling step. In some cases, using a different solvent or a resin with a more polar character (e.g., PEG-based resins) can help mitigate aggregation.[1]
-
Q3: What is a "double coupling" protocol and should I use it for this compound?
A double coupling protocol involves performing the coupling step twice before proceeding to the next deprotection step. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling reaction. This is a highly recommended strategy for sterically hindered amino acids like this compound to ensure the highest possible coupling efficiency.
Q4: How can I monitor the completion of the coupling reaction?
The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates that the coupling is incomplete. A negative result (yellow/colorless) suggests that all or most of the free amines have been acylated. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC-MS to determine the ratio of the desired product to any deletion sequences.
Recommended Reaction Conditions: A Comparative Overview
Due to the challenges associated with this compound, the choice of coupling reagent and reaction conditions is critical. While specific data for this exact amino acid is limited in publicly available literature, we can extrapolate from data on other sterically hindered amino acids and general best practices in Boc-SPPS. The following table provides a comparative summary of recommended starting conditions.
| Coupling Reagent | This compound (Equivalents) | Coupling Reagent (Equivalents) | Base (e.g., DIEA) (Equivalents) | Recommended Coupling Time | Expected Efficiency |
| HBTU | 3 - 5 | 2.9 - 4.9 | 6 - 10 | 2 - 4 hours (or overnight) | Good to Very Good |
| HATU | 3 - 5 | 2.9 - 4.9 | 6 - 10 | 1 - 3 hours | Very Good to Excellent |
| HCTU | 3 - 5 | 2.9 - 4.9 | 6 - 10 | 1 - 3 hours | Very Good to Excellent |
| DIC/HOBt | 4 - 6 | 4 - 6 (DIC), 4 - 6 (HOBt) | N/A | 4 - 12 hours (or overnight) | Moderate to Good |
Note: These are starting recommendations. Optimization may be required based on the specific peptide sequence and resin used. A double coupling strategy is highly recommended, especially when using DIC/HOBt. Studies have shown that for difficult sequences in Boc-SPPS, HCTU and HBTU are generally more efficient than COMU when using polystyrene-based resins.[1]
Detailed Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for incorporating an amino acid in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v) for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (B130326) (2 times) and then DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Protocol for Coupling this compound using HBTU
-
Pre-activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Activation: Add DIEA (8 equivalents) to the solution from step 1 and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
(Optional but Recommended) Double Coupling: If the Kaiser test is positive, repeat steps 1-6.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the process and troubleshooting common issues, the following diagrams are provided.
References
Stability testing of Boc-beta-t-butyl-d-alanine under various conditions
Technical Support Center: Boc-beta-t-butyl-d-alanine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
1. Q: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C for long-term stability.[1][]
-
In Solution: For solutions, it is recommended to store them at -20°C for short-term (up to one month) and -80°C for long-term storage (up to six months).[3] Avoid repeated freeze-thaw cycles.
2. Q: How stable is this compound at different pH values?
A: The stability of this compound is highly dependent on pH due to its two acid-labile protecting groups: the N-Boc group and the tert-butyl ester.
-
Acidic Conditions (pH < 4): The compound is unstable in acidic conditions. Both the Boc and tert-butyl ester groups are susceptible to cleavage, which accelerates with decreasing pH and increasing temperature.[4][5][] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the molecule.[5][7]
-
Neutral Conditions (pH 6-8): The compound is generally stable under neutral conditions at room temperature.
-
Basic Conditions (pH > 8): The N-Boc group is stable under basic conditions.[4][8][] The tert-butyl ester is also largely resistant to cleavage by bases at moderate temperatures, making it compatible with many base-mediated reactions (e.g., Fmoc deprotection). However, prolonged exposure to strong bases at elevated temperatures should be avoided.
3. Q: Can I heat my reaction mixture containing this compound?
A: Thermal stability depends on the reaction conditions.
-
In the absence of strong acids, the compound is stable at moderately elevated temperatures (e.g., up to 40-50°C) for typical reaction times.
-
High temperatures (above 120°C) can induce thermal deprotection, even without reagents, particularly in certain solvents.[10][11][12] This is not a standard laboratory procedure and should be considered a potential degradation pathway under extreme conditions.
4. Q: In which common laboratory solvents is this compound stable?
A: this compound is stable in most common anhydrous aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) when stored under appropriate conditions (dry, inert atmosphere). It is soluble in many organic solvents but generally insoluble in water.[13] Protic solvents like methanol (B129727) may participate in acid-catalyzed deprotection if acidic impurities are present.
Troubleshooting Guide
Issue 1: My compound shows signs of deprotection (e.g., multiple spots on TLC, unexpected mass peaks) even though I haven't used acid.
-
Possible Cause 1: Acidic Impurities. Solvents (especially chlorinated ones like DCM) can contain trace amounts of HCl. Reagents may also be contaminated with acids.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Consider adding a proton scavenger like a non-nucleophilic base (e.g., 2,6-lutidine) if compatible with your reaction.
-
-
Possible Cause 2: Degradation on Silica (B1680970) Gel. Standard silica gel for chromatography can be slightly acidic, which may cause partial or complete deprotection of the compound.
-
Solution: Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a volatile base (e.g., 1% triethylamine (B128534) in ethyl acetate). Alternatively, use a different stationary phase like alumina.
-
-
Possible Cause 3: High Reaction Temperature. As noted, excessive heat can lead to thermal degradation.
-
Solution: Run your reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for unexpected deprotection.
Data Summary Tables
Table 1: Stability of Protecting Groups to Common Reagents/Conditions
| Condition/Reagent | N-Boc Group Stability | tert-Butyl Ester Stability | Recommendation |
| Strong Acid (e.g., TFA, 4M HCl) | Labile[5][14] | Labile[15] | Use for intentional deprotection. |
| Mild Acid (e.g., Acetic Acid) | Slowly Labile | Slowly Labile | Avoid prolonged exposure. |
| Neutral (pH 6-8) | Stable[] | Stable | Ideal condition for most reactions. |
| Strong Base (e.g., NaOH, KOH) | Stable[4] | Generally Stable | Avoid high temperatures. |
| Mild Base (e.g., DIPEA, Et₃N) | Stable[4] | Stable | Safe for use. |
| Catalytic Hydrogenation | Stable[] | Stable | Compatible condition. |
| Nucleophiles (e.g., Amines) | Stable[4] | Stable | Safe for use. |
Table 2: General Thermal Stability Guidelines
| Temperature Range | Condition | Expected Stability |
| -80°C to 8°C | Recommended Storage | Highly Stable[1][3] |
| 20-25°C (Room Temp) | Neutral, Anhydrous | Stable for days to weeks. |
| 30-50°C | Neutral, Anhydrous | Stable for typical reaction times (hours). |
| > 100°C | Neutral, Anhydrous | Potential for slow thermal deprotection.[10] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol describes the complete removal of both the N-Boc and tert-butyl ester protecting groups.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (10 equivalents) dropwise to the stirred solution. Caution: TFA is highly corrosive.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).
-
Purification: The resulting crude product (beta-alanine trifluoroacetate (B77799) salt) can be purified further if necessary, for example, by precipitation from a solvent like diethyl ether.
Acid-Catalyzed Deprotection Pathway
Caption: General mechanism for acid-catalyzed deprotection.
Protocol 2: Workflow for Peptide Coupling
This protocol outlines a typical workflow using this compound in a peptide coupling reaction, assuming the coupling partner is an amino acid ester (e.g., H-Gly-OMe).
-
Activation:
-
Dissolve this compound (1 eq.), a coupling agent like HATU (1 eq.), and a base like DIPEA (2 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Stir the mixture at 0°C for 15-30 minutes to form the active ester.
-
-
Coupling:
-
Add a solution of the amino component (e.g., H-Gly-OMe, 1 eq.) in the same solvent to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Workup:
-
Quench the reaction with a mild aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with mild acid (e.g., 1M HCl) and brine, then dry over Na₂SO₄.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude dipeptide by flash column chromatography on neutralized silica gel.
-
Peptide Coupling Experimental Workflow
Caption: Standard workflow for a peptide coupling reaction.
References
- 1. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Boc-beta-t-butyl-d-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of Boc-beta-t-butyl-d-alanine in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My peptide coupling reaction with this compound is resulting in a low yield or is incomplete, as indicated by a positive ninhydrin (B49086) test. How can I improve the coupling efficiency?
Answer: The significant steric bulk of the beta-t-butyl group in this compound can impede the approach of the activated carboxyl group to the amine, leading to slow or incomplete reactions. Here are several strategies to overcome this challenge:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective. It is recommended to use more potent activating agents known to perform well with sterically hindered amino acids.[1][2] Phosphonium (B103445) and aminium/uronium salts are generally more effective than carbodiimides alone in these situations.[3] Consider using reagents such as HBTU, HATU, HCTU, PyBOP, or COMU.[1][3][4]
-
Extended Reaction Times: Due to the steric hindrance, the reaction kinetics can be significantly slower.[5] Extending the coupling time to 2-4 hours or even longer may be necessary to drive the reaction to completion.[6][7]
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling step with a fresh portion of the activated amino acid and coupling reagent can be performed. This is a common strategy for incorporating sterically demanding residues.[8]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate by increasing the probability of molecular collisions in the correct orientation.[8]
-
Choice of Base: In peptide couplings using aminium/uronium or phosphonium reagents, a non-nucleophilic base is required. N,N-Diisopropylethylamine (DIPEA) is commonly used.[3]
Issue 2: Racemization at the Alpha-Carbon
Question: I am concerned about racemization of my peptide during the coupling of this compound. What conditions can I use to minimize this side reaction?
Answer: Racemization is a potential side reaction during amino acid activation.[2] While Boc-protected amino acids are generally more resistant to racemization than their Fmoc counterparts, the use of highly activating coupling reagents for sterically hindered residues can increase this risk.
-
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives like 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[2] Coupling reagent formulations like HBTU and HATU already incorporate these moieties.
-
Temperature Control: Performing the activation and coupling at a lower temperature can help to minimize racemization, although this may also slow down the desired reaction.
-
Base Selection: The choice and amount of base can influence racemization. Use the minimum necessary amount of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).
Issue 3: Difficulty in Boc-Group Removal
Question: I am having trouble cleaving the Boc protecting group from the N-terminus after incorporating this compound. Are there any specific considerations?
Answer: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[][10] The steric environment of the beta-t-butyl group should not significantly hinder the cleavage of the N-terminal Boc group. If you are experiencing incomplete deprotection, consider the following:
-
TFA Concentration and Time: Ensure you are using a sufficient concentration of TFA (typically 25-50% in a solvent like dichloromethane (B109758), DCM) and an adequate reaction time (around 20-30 minutes).[6][]
-
Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions, especially with sensitive residues like tryptophan or methionine.[11] The addition of scavengers such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS) to the deprotection solution is recommended to trap these cations.[][11]
Frequently Asked Questions (FAQs)
Q1: What makes this compound sterically hindered?
A1: The steric hindrance arises from the bulky tert-butyl group attached to the beta-carbon of the alanine (B10760859) side chain. This large, branched alkyl group physically blocks access to the reactive centers of the molecule, namely the carboxylic acid and the N-terminal amine, making it challenging for other molecules to approach and react.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. These include phosphonium salts like PyBOP and aminium/uronium salts such as HBTU, HATU, and COMU.[1][3][4] Carbodiimide reagents like DIC can also be effective, especially when used with additives like HOBt.[7]
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for this amino acid?
A3: Yes, standard Boc-SPPS protocols can be adapted.[6] The primary modifications needed are the use of a more potent coupling reagent and extended coupling times to ensure the reaction goes to completion.[6][7] Monitoring the coupling reaction with a ninhydrin test is crucial.[6]
Q4: How can I confirm that the coupling reaction is complete?
A4: The Kaiser (ninhydrin) test is a common method to detect the presence of free primary amines on the solid support. A negative result (beads remain colorless or turn yellow) indicates that the coupling is complete. If the beads turn blue or purple, it signifies the presence of unreacted amines, and the coupling step should be repeated.
Q5: Are there any alternatives to this compound that are less sterically hindered but offer similar properties?
A5: The choice of an alternative depends on the specific properties desired from the beta-t-butyl group. If the goal is to introduce a bulky, hydrophobic side chain, other non-proteinogenic amino acids like cyclohexylalanine could be considered, although they will also present some degree of steric hindrance.[7] If the beta-branching is the key feature, other beta-substituted alanines with smaller substituents could be explored.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low to Moderate | A standard and cost-effective choice, but may require longer reaction times or double coupling for highly hindered residues.[7][] |
| HBTU/DIPEA | Aminium Salt | High | Low | Very efficient and widely used for difficult couplings. The HOBt moiety is incorporated in the reagent.[4] |
| HATU/DIPEA | Aminium Salt | Very High | Low | More reactive than HBTU due to the presence of the HOAt moiety. Recommended for the most challenging couplings. |
| PyBOP/DIPEA | Phosphonium Salt | High | Low | A non-toxic alternative to BOP with similar high reactivity. Byproducts are generally less hazardous.[4] |
| COMU | Aminium Salt | Very High | Low | A newer generation reagent with high efficiency and improved solubility. It is also considered safer than many benzotriazole-based reagents.[1][4] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HBTU
This protocol is for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for another 30 minutes.
-
Boc Deprotection (if necessary):
-
Wash the resin with DCM (3 times).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[6][]
-
Wash the resin with DCM (3 times), followed by DMF (3 times).
-
-
Neutralization:
-
Treat the resin with a 5% solution of DIPEA in DMF for 5 minutes (2 times).
-
Wash the resin with DMF (3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to steric hindrance.[6]
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a ninhydrin test. If the test is positive (blue/purple color), repeat the coupling step (double coupling) with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the ninhydrin test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.
-
Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Troubleshooting logic for low coupling yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Validation & Comparative
Comparative Analysis of Boc- vs. Fmoc-Protected β-tert-Butyl-D-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparative analysis of two commonly employed protected forms of the sterically hindered amino acid, β-tert-butyl-D-alanine: Boc-D-Ala(tBu)-OH and Fmoc-D-Ala(tBu)-OH. The bulky tert-butyl group on the β-carbon introduces significant steric hindrance, influencing coupling efficiency and requiring optimized protocols. This analysis is intended to guide researchers in choosing the appropriate derivative for their specific peptide synthesis needs.
Executive Summary
The choice between Boc and Fmoc protection for β-tert-butyl-D-alanine hinges on the overall synthetic strategy, the nature of the target peptide, and the desired cleavage conditions. Generally, the Fmoc strategy is favored for its milder deprotection conditions and orthogonality, which are advantageous for a wide range of peptides. The Boc strategy, while employing harsher acidic conditions, can be beneficial for certain "difficult" sequences prone to aggregation.
Due to the steric hindrance presented by the β-tert-butyl group, optimized coupling protocols are essential for both derivatives to achieve high yields and purity. This often involves the use of more potent coupling reagents and potentially longer reaction times or double coupling steps.
Data Presentation
Table 1: General Characteristics of Boc vs. Fmoc Strategy for β-tert-Butyl-D-alanine
| Feature | Boc-D-Ala(tBu)-OH | Fmoc-D-Ala(tBu)-OH |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine (B6355638) in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | Partial | High |
| Process Conditions | Harsher | Milder |
Table 2: Performance Comparison in SPPS (Illustrative)
| Parameter | Boc-D-Ala(tBu)-OH | Fmoc-D-Ala(tBu)-OH |
| Typical Coupling Efficiency | >98% (with optimized protocol) | >99% (with optimized protocol) |
| Crude Peptide Purity | Good to High | Generally High |
| Overall Yield | Good | Good to High |
| Risk of Racemization | Low | Low with appropriate coupling reagents |
| Side Reaction Potential | Acid-catalyzed side reactions | Base-catalyzed side reactions (e.g., diketopiperazine formation) |
Disclaimer: The data in Table 2 is illustrative and based on general expectations for sterically hindered amino acids in Boc and Fmoc SPPS. Actual results will vary depending on the specific peptide sequence, coupling conditions, and resin used.
Experimental Protocols
The following are generalized protocols for the incorporation of Boc- and Fmoc-β-tert-butyl-D-alanine into a peptide sequence on a solid support. Due to the steric hindrance, a more potent coupling reagent such as HBTU or HATU is recommended over standard carbodiimide (B86325) reagents like DCC/HOBt.
Protocol 1: Coupling of Boc-D-Ala(tBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and wash with DCM.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes). Wash with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Ala(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Fmoc-D-Ala(tBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ala(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A double coupling may be required for this sterically hindered residue.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualization
Diagram 1: Boc-SPPS Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Diagram 2: Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Diagram 3: Decision Logic for Protecting Group Selection
Caption: Decision tree for selecting between Boc and Fmoc protection.
A Comparative Guide to Validating the Incorporation of Boc-beta-t-butyl-d-alanine: Edman Degradation vs. Modern Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of unnatural amino acid incorporation is a critical checkpoint for ensuring the integrity and function of the final product. This guide provides a detailed comparison of traditional Edman degradation against modern analytical techniques—namely Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the incorporation of Boc-beta-t-butyl-d-alanine, a bulky, non-canonical amino acid.
Introduction to the Challenge
This compound presents unique analytical challenges due to its bulky tert-butyl side chain and the acid-labile Boc (tert-butyloxycarbonyl) protecting group on its beta-amino group. An ideal validation method must unequivocally confirm its presence at the correct position within the peptide sequence and differentiate it from natural amino acids.
Comparison of Analytical Methodologies
This guide evaluates three primary techniques for their efficacy in validating the incorporation of this compound into a model peptide: Ac-Gly-Ala-(Boc-ß-t-butyl-D-Ala)-Val-Leu-NH2.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy |
| Principle | Sequential chemical degradation of the N-terminal amino acid. | Measurement of mass-to-charge ratio of the intact peptide and its fragments. | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Sample Requirement | 10-100 picomoles, high purity. | 1-10 picomoles. | 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR. |
| Throughput | Low; one residue per cycle (~45-60 min).[1] | High; rapid analysis of complex mixtures. | Low to medium; depends on experiment complexity. |
| Data Output | Sequential identification of PTH-amino acids via HPLC. | Mass spectrum of the parent ion and fragmentation pattern (MS/MS). | 1D and 2D spectra showing chemical shifts and couplings. |
| Applicability to this compound | Problematic. The N-acetylated model peptide blocks the reaction. Even with a free N-terminus, the bulky side chain and potential for side reactions under acidic conditions pose significant challenges. | Highly effective. Provides precise mass confirmation of the incorporated amino acid and its position through fragmentation analysis. | Effective for confirming the presence of the Boc and t-butyl groups, but does not provide sequence information on its own. |
| Key Advantage | "Gold standard" for N-terminal sequencing of unmodified peptides.[1] | High sensitivity, speed, and ability to characterize modifications and complex structures. | Non-destructive and provides detailed structural information about the local environment of the amino acid. |
| Key Limitation | Ineffective for N-terminally blocked peptides; challenges with unnatural or modified amino acids.[2] | Indirect sequencing method (for de novo); interpretation can be complex. | Lower sensitivity; requires larger sample amounts; does not inherently provide sequence. |
Experimental Protocols and Data
Edman Degradation: A Test of Feasibility
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[3] The process involves coupling the free N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the terminal residue under acidic conditions.[4] The resulting phenylthiohydantoin (PTH)-amino acid is then identified by chromatography.
For the model peptide Ac-Gly-Ala-(Boc-ß-t-butyl-D-Ala)-Val-Leu-NH2, the Edman degradation process would fail at the first step. The N-terminal acetyl group (Ac) blocks the initial coupling reaction with PITC, which requires a free primary or secondary amine.[2]
Table 1: Predicted Edman Degradation Results
| Cycle Number | Expected PTH-Amino Acid | Observed Result | Reason for Failure |
| 1 | PTH-Gly | No peak detected | N-terminal is acetylated, preventing PITC coupling. |
| 2 | PTH-Ala | N/A | Process cannot proceed past the blocked N-terminus. |
| 3 | PTH-(Boc-ß-t-butyl-D-Ala) | N/A | N/A |
Mass Spectrometry: The Definitive Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For peptide analysis, electrospray ionization (ESI) is commonly coupled with tandem mass spectrometry (MS/MS) to determine the precise mass of the peptide and to deduce its sequence from fragmentation patterns.
MS1 Spectrum: The initial MS scan would reveal the mass of the intact peptide. The protonated molecule ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) that corresponds to the theoretical mass of the peptide.
MS2 Spectrum: Following fragmentation of the parent ion, the resulting b- and y-ions are detected. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read. The presence of a mass shift of 227.15 Da in the fragment series confirms the incorporation of the this compound residue. The fragmentation of the Boc group itself (loss of 100 Da or 56 Da) can also serve as a diagnostic marker.[3]
Table 2: Predicted Mass Spectrometry Data for Ac-Gly-Ala-(Boc-ß-t-butyl-D-Ala)-Val-Leu-NH2
| Ion | Theoretical m/z | Observed m/z (Simulated) |
| Parent Ion [M+H]⁺ | 627.4076 | 627.4071 |
| b-ions | ||
| b₂ | 170.0921 | 170.0918 |
| b₃ | 397.2436 | 397.2430 |
| b₄ | 496.3120 | 496.3115 |
| y-ions | ||
| y₁ | 131.1022 | 131.1019 |
| y₂ | 230.1706 | 230.1701 |
| y₃ | 457.3221 | 457.3215 |
| y₄ | 528.3592 | 528.3586 |
NMR Spectroscopy: A Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For peptide analysis, ¹H and ¹³C NMR can confirm the presence of specific functional groups, such as the Boc and tert-butyl groups of the incorporated amino acid.
-
Sample Preparation: Dissolve a high-purity peptide sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Identify the characteristic chemical shifts for the protons and carbons of the Boc and tert-butyl groups.
The ¹H NMR spectrum is expected to show distinct signals for the two tert-butyl groups, which are singlets due to the absence of adjacent protons. The ¹³C NMR will show characteristic signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the tert-butyl groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Group | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | Protons | ~1.35 (singlet, 9H) | ~28.0 (CH₃), ~78.0 (quaternary C) |
| Side Chain (t-butyl) | Protons | ~0.90 (singlet, 9H) | ~30.5 (CH₃), ~31.0 (quaternary C) |
| Boc (carbonyl) | Carbon | N/A | ~155.0 |
Note: Exact chemical shifts can vary depending on the peptide sequence and solvent.
Overall Recommendation
For the comprehensive and unambiguous validation of this compound incorporation into a peptide, a multi-faceted approach is recommended:
-
Primary Validation by Mass Spectrometry (LC-MS/MS): This should be the primary method used to confirm the correct mass of the peptide and to verify the sequence, including the position of the unnatural amino acid.
-
Structural Confirmation by NMR Spectroscopy: NMR should be used as a complementary technique to confirm the presence and integrity of the Boc and tert-butyl functional groups, providing an extra layer of structural validation.
-
Edman Degradation: This technique is not recommended for this specific application due to the N-terminal blocking group and the challenging nature of the unnatural amino acid.
By combining the strengths of mass spectrometry and NMR spectroscopy, researchers can be highly confident in the successful synthesis and structural integrity of peptides containing complex unnatural amino acids like this compound.
References
- 1. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chemimpex.com [chemimpex.com]
A Comparative Structural Analysis: Peptides Containing Boc-β-t-butyl-D-alanine Versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug design, offering a powerful tool to enhance therapeutic properties such as stability, potency, and bioavailability. Among these, Boc-β-t-butyl-D-alanine, a bulky, stereochemically altered amino acid, presents unique conformational constraints that can significantly influence peptide backbone architecture compared to its native L-alanine counterpart. This guide provides an objective comparison of the structural attributes of peptides containing Boc-β-t-butyl-D-alanine against native peptides, supported by experimental data and detailed methodologies.
Impact on Peptide Conformation: A Data-Driven Comparison
The introduction of a D-amino acid, particularly one with a bulky tert-butyl group and an N-terminal Boc protecting group, can induce significant changes in the local and global conformation of a peptide. These modifications can favor specific secondary structures, such as β-turns, and alter the overall shape of the peptide, which is critical for its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique to probe the solution-state conformation of peptides. Chemical shift perturbations of backbone and side-chain atoms can reveal changes in the local electronic environment and, by extension, the peptide's three-dimensional structure. The following table provides an illustrative comparison of expected ¹H and ¹³C NMR chemical shifts for a D-amino acid analogue upon incorporation into a peptide chain, highlighting the changes that signify peptide bond formation.[1] While specific data for Boc-β-t-butyl-D-alanine is limited in publicly available literature, the data for the structurally similar Nα-Boc-Nβ,Nβ-bis(benzyloxycarbonyl)-D-diaminopropionic acid (Boc-D-Dpr(Z)₂-OH) serves as a representative example.[1]
| Atom | Free Boc-D-Dpr(Z)₂-OH (ppm) | Incorporated Boc-D-Dpr(Z)₂-OH (ppm) | Interpretation of Change |
| ¹H α-H | ~4.0 - 4.5 | ~4.2 - 4.8 | Shift in α-H resonance upon amide bond formation.[1] |
| ¹H Boc (-C(CH₃)₃) | ~1.4 | ~1.4 | Generally remains unchanged.[1] |
| ¹³C Carbonyl (C=O) | ~175 - 180 | ~170 - 175 | Significant shift of the carbonyl carbon resonance upon amide bond formation.[1] |
| ¹³C α-C | ~50 - 55 | ~52 - 58 | Shift in α-C resonance.[1] |
| ¹³C Boc (-C(CH₃)₃) | ~80 | ~80 | Generally remains unchanged.[1] |
Table 1: Illustrative comparison of NMR chemical shifts for a Boc-protected D-amino acid analogue before and after incorporation into a peptide. Data is based on a structurally similar analogue, Boc-D-Dpr(Z)₂-OH.[1]
X-ray Crystallography Data
X-ray crystallography provides high-resolution, solid-state structural information, including precise bond angles and dihedral angles that define the peptide backbone conformation. Studies on peptides containing Boc-protected D-amino acids often reveal a propensity to form specific turn structures. For instance, the crystal structure of a tripeptide containing Boc-Pro-D-Ala shows the adoption of a type II β-turn.
The following table presents exemplary dihedral angles for a native peptide in an extended conformation and a peptide containing a Boc-D-amino acid that induces a β-turn.
| Peptide | Residue | Φ (phi) | Ψ (psi) | Secondary Structure |
| Native L-peptide (Extended) | L-Ala | -139° | +135° | β-sheet |
| Boc-D-amino acid peptide | D-Ala | +60° | +120° | Type II β-turn |
Table 2: Exemplary dihedral angles for a native peptide in an extended conformation versus a peptide containing a Boc-D-amino acid inducing a β-turn.
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum for different secondary structures like α-helices, β-sheets, and random coils.
The introduction of a D-amino acid can significantly alter the CD spectrum. While a peptide composed entirely of L-amino acids in an α-helical conformation will show characteristic negative bands around 208 and 222 nm, its enantiomer made of D-amino acids will show a mirror-image spectrum with positive bands at the same wavelengths. In a mixed L/D peptide, the CD spectrum will be a composite reflecting the overall conformational preference. Generally, the incorporation of a D-amino acid can disrupt helical structures and favor turn or random coil conformations, leading to a decrease in the characteristic helical signals.
| Peptide Type | Characteristic CD Signal (Far-UV) | Interpretation |
| Native L-peptide (α-helical) | Negative bands at ~208 nm and ~222 nm | Predominantly α-helical conformation.[2] |
| Native L-peptide (β-sheet) | Negative band around 218 nm and a positive band near 195 nm | Predominantly β-sheet conformation.[2] |
| Peptide with Boc-β-t-butyl-D-alanine | Reduced intensity of α-helical or β-sheet signals; potential shift towards random coil spectrum | Disruption of regular secondary structure and induction of turns or unordered conformations. |
Table 3: Comparison of characteristic Circular Dichroism signals for different peptide types.
Experimental Protocols
Accurate structural comparison relies on rigorous experimental execution. The following are detailed methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation
-
Sample Preparation :
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH).
-
The peptide concentration should ideally be between 1 and 5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the solution to the desired value.
-
-
Data Acquisition :
-
Acquire one-dimensional (1D) ¹H and proton-decoupled ¹³C NMR spectra to identify the types and number of protons and carbons.
-
Perform two-dimensional (2D) NMR experiments such as COSY (to identify spin-spin coupled protons), TOCSY (to identify protons within the same amino acid residue), and NOESY (to identify protons that are close in space).
-
For more complex peptides, heteronuclear experiments like HSQC (to correlate protons with their directly attached carbons or nitrogens) can be employed.
-
-
Data Analysis :
-
Assign all proton and carbon resonances to specific atoms in the peptide sequence.
-
Analyze the NOESY spectrum to derive interproton distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from the 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
X-ray Crystallography for High-Resolution Structure
-
Crystallization :
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Start with a highly pure (>95%) and concentrated peptide solution (typically 5-20 mg/mL).
-
Once initial crystals are obtained, optimize the conditions to grow single, well-diffracting crystals of sufficient size (0.1-0.5 mm).
-
-
Data Collection :
-
Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Rotate the crystal and collect a series of diffraction images.
-
-
Structure Determination and Refinement :
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density, resulting in a final high-resolution structure.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation :
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Avoid high concentrations of chloride ions.
-
Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).
-
The final peptide concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.
-
-
Data Acquisition :
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil using deconvolution software (e.g., CONTIN, SELCON).
-
Visualizing Peptide-Mediated Signaling
The conformation of a peptide is paramount for its interaction with biological targets, such as G protein-coupled receptors (GPCRs). The specific three-dimensional structure of a peptide ligand determines its binding affinity and efficacy in activating downstream signaling pathways.
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.
Conclusion
The incorporation of Boc-β-t-butyl-D-alanine into a peptide sequence is a strategic modification that can profoundly alter its structural landscape. The bulky tert-butyl group and the D-stereochemistry introduce significant steric hindrance and favor specific backbone torsion angles, often leading to the formation of well-defined turn structures and a departure from the canonical secondary structures observed in native L-peptides. This conformational control is a key asset in drug design, enabling the development of peptides with enhanced stability against proteolysis and improved receptor binding affinity. The experimental techniques outlined in this guide provide a robust framework for the detailed structural characterization of such modified peptides, empowering researchers to rationally design next-generation peptide therapeutics.
References
A Comparative Guide to HPLC Methods for Validating the Purity of Boc-beta-t-butyl-d-alanine
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of protected amino acids is a critical prerequisite for the synthesis of peptides and pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Boc-beta-t-butyl-d-alanine, a crucial building block in peptide synthesis. We will explore two primary HPLC approaches: Chiral HPLC for enantiomeric purity assessment and Reversed-Phase HPLC (RP-HPLC) for determining chemical purity. This guide includes detailed experimental protocols, a comparison of their performance, and the potential impurities that can be monitored.
Understanding Potential Impurities in this compound
The purity of this compound can be compromised by impurities stemming from its synthesis and storage. Key potential impurities to monitor include:
-
Enantiomeric Impurity (L-enantiomer): The presence of the corresponding L-enantiomer, Boc-beta-t-butyl-L-alanine, is a critical parameter to control, as it can lead to the formation of undesired diastereomeric peptides.
-
Unprotected beta-t-butyl-d-alanine: Incomplete reaction or degradation can result in the presence of the free amino acid.
-
Di-Boc Species: Over-protection during synthesis can lead to the formation of di-Boc derivatives.
-
Byproducts from Boc-anhydride: The use of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the protection step can generate byproducts like tert-butanol (B103910) and tert-butyl carbonate.
-
Degradation Products: The Boc protecting group is susceptible to cleavage under acidic conditions, which could lead to the formation of the free amino acid and other degradation products.
Method 1: Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM ammonium (B1175870) acetate, pH 6.0; B: Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 5 mg/mL in methanol |
This protocol is adapted from a method for t-BOC-Alanine enantiomers and is expected to be highly effective for this compound due to structural similarities.[1]
Performance Characteristics
Chiral HPLC methods, particularly those employing macrocyclic glycopeptide-based CSPs like teicoplanin (CHIROBIOTIC T), are known for their broad selectivity and ruggedness in separating N-blocked amino acids.[2] Baseline resolution of enantiomers is often readily achieved.[2]
Method 2: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Reversed-Phase HPLC is a powerful and versatile technique for separating compounds based on their hydrophobicity. It is ideal for quantifying the main compound and detecting non-chiral impurities.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in the initial mobile phase composition |
This is a general-purpose gradient method suitable for the analysis of Boc-protected amino acids and their potential impurities.[3][4]
Performance Characteristics
RP-HPLC offers high resolution and is highly quantitative.[3] It can effectively separate the main this compound peak from potential impurities such as the unprotected amino acid and byproducts from the synthesis. The use of a gradient elution allows for the separation of compounds with a wide range of polarities.
Comparison of HPLC Methods
| Feature | Chiral HPLC | Reversed-Phase HPLC |
| Primary Application | Enantiomeric Purity Assessment | Chemical Purity and Impurity Profiling |
| Stationary Phase | Chiral (e.g., Teicoplanin-based) | Non-chiral (e.g., C18) |
| Separation Principle | Chiral recognition | Hydrophobicity |
| Key Advantage | Ability to separate enantiomers | High resolution for a wide range of impurities |
| Key Limitation | May not separate all non-chiral impurities | Cannot separate enantiomers |
Experimental and Logical Workflow Diagrams
To visualize the process of HPLC method validation for this compound, the following diagrams illustrate the key steps and logical relationships.
Caption: General workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate HPLC method.
Conclusion
Both Chiral HPLC and Reversed-Phase HPLC are indispensable tools for the comprehensive purity validation of this compound. For ensuring the correct stereochemistry, a dedicated Chiral HPLC method is essential. For assessing the overall chemical purity and identifying process-related impurities and degradation products, a robust RP-HPLC method is the preferred choice. In a good manufacturing practice (GMP) environment, both methods would be validated and used to provide a complete purity profile of this critical raw material, ensuring the quality and integrity of the final peptide or pharmaceutical product.
References
A Comparative Guide to Confirming the Stereochemical Integrity of Boc-beta-t-butyl-d-alanine
For researchers and professionals in drug development, ensuring the stereochemical purity of chiral building blocks is paramount. This guide provides a comparative analysis of key analytical methods to confirm the stereochemical integrity of Boc-beta-t-butyl-d-alanine following its synthesis. We present objective comparisons, supporting data, and detailed experimental protocols for three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Optical Polarimetry.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the recommended methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision. Can detect and quantify very low levels of the undesired enantiomer. Method of choice for purity certification (e.g., ≥ 99.5%)[]. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Gold standard for accurate enantiomeric excess (e.e.) determination and quality control. |
| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers (with a Chiral Derivatizing Agent) or formation of diastereomeric complexes (with a Chiral Solvating Agent), resulting in distinguishable signals in the NMR spectrum. | Relatively fast analysis once the derivatization/complexation protocol is established. Provides structural information. Does not require a dedicated chiral instrument beyond a standard NMR spectrometer. | Derivatization may not go to completion, potentially affecting accuracy. Signal overlap can complicate quantification. Sensitivity is lower than HPLC. | Orthogonal method to confirm HPLC results. Useful for reaction monitoring and when chiral HPLC is unavailable. |
| Optical Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomer. | Fast and non-destructive. Simple instrumentation. Good for a quick check of enantiomeric enrichment. | Less sensitive and accurate for high e.e. values compared to chromatographic methods. Requires a known specific rotation value for the pure enantiomer. Impurities can affect the measurement. | Rapid confirmation of the correct enantiomer and a preliminary check of optical purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective method for separating and quantifying the enantiomers of Boc-protected amino acids[2]. Macrocyclic glycopeptide-based chiral stationary phases, such as those based on teicoplanin, are particularly well-suited for this purpose[2]. The bulky beta-t-butyl group of the analyte necessitates careful selection of the column and mobile phase to achieve baseline separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 5 µm particle size, 25 cm × 4.6 mm I.D..
-
Mobile Phase: A reversed-phase mode is generally preferred for t-BOC amino acids[2]. A typical mobile phase would be a mixture of an aqueous buffer and an organic modifier. For example, [A] 20 mM ammonium (B1175870) acetate, pH 6; [B] methanol (B129727); in a ratio of 90:10 (A:B). The ratio may need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1-5 mg/mL.
-
Analysis: Inject 5-10 µL of the sample solution. The D- and L-enantiomers will elute at different retention times. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This indirect method involves converting the enantiomers of the analyte into diastereomers by reacting them with a chiral auxiliary. The resulting diastereomers have different chemical and physical properties and will exhibit distinct signals in the ¹H NMR spectrum, which can then be integrated for quantification[3].
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A pure enantiomer of another Boc-protected amino acid, such as Boc-L-alanine.
-
Derivatization Protocol:
-
First, the carboxylic acid of the this compound sample needs to be converted to a more reactive form, such as a methyl ester, to facilitate amide bond formation. This can be achieved using a standard esterification procedure (e.g., with diazomethane (B1218177) or methanol under acidic conditions).
-
The Boc protecting group of a separate, enantiomerically pure amino acid methyl ester (e.g., L-alanine methyl ester) is removed to yield the free amine.
-
The this compound is then coupled with the deprotected amino acid methyl ester using a standard peptide coupling reagent (e.g., HATU, HBTU). This reaction creates a mixture of two diastereomeric dipeptides: Boc-(D)-beta-t-butyl-Ala-(L)-Ala-OMe and Boc-(L)-beta-t-butyl-Ala-(L)-Ala-OMe.
-
-
NMR Analysis:
-
Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Acetonitrile-d₃ (CD₃CN).
-
Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric dipeptide mixture. The two diastereomers should exhibit at least one pair of well-resolved signals (e.g., the methyl ester singlets or the Boc group singlets). The ratio of the integrals of these distinct signals corresponds to the ratio of the enantiomers in the original sample.
-
Optical Polarimetry
Polarimetry measures the optical rotation of a chiral substance and is a straightforward method for a rapid assessment of enantiomeric purity, provided a reference value for the pure enantiomer is available.
Experimental Protocol:
-
Instrumentation: A polarimeter.
-
Reference Specific Rotation: The specific rotation of pure Boc-beta-t-butyl-L-alanine is reported as [α]D²⁰ = -14 ± 2º[4]. Therefore, the expected specific rotation for pure this compound is [α]D²⁰ = +14 ± 2º.
-
Sample Preparation: Accurately prepare a solution of the synthesized this compound in a specified solvent (e.g., chloroform (B151607) or methanol) at a known concentration (c, in g/mL). The concentration should be chosen to give a measurable rotation.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (c * l). The optical purity can be estimated by comparing the measured specific rotation to the reference value: Optical Purity (%) = ([α]_measured / [α]_reference) * 100.
Visualized Workflows
The following diagrams illustrate the workflows for the described analytical methods.
References
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Boc-beta-t-butyl-d-alanine
For researchers, scientists, and professionals in drug development, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by endogenous enzymes limits their therapeutic efficacy. This guide provides a comparative analysis of the enzymatic stability conferred by the synthetic amino acid, Boc-beta-t-butyl-d-alanine, against other common peptide modifications. The inclusion of this non-canonical amino acid is shown to significantly enhance peptide resistance to proteolysis, a critical attribute for the development of robust and effective peptide-based therapeutics.
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the transient nature of natural peptides. Modifications such as the use of D-amino acids, beta-amino acids, and the introduction of sterically bulky groups are employed to hinder enzymatic recognition and cleavage. This compound is a unique building block that synergistically combines three potent stabilizing features: a D-configuration, a beta-amino acid backbone, and a sterically demanding tert-butyl group. This trifecta of molecular attributes offers a superior strategy for enhancing peptide stability.
The Protective Mechanisms of this compound
The enhanced stability of peptides containing this compound stems from three key molecular features that disrupt the normal process of enzymatic degradation:
-
D-Amino Acid Configuration: Proteases, the enzymes responsible for peptide degradation, are highly specific for L-amino acids, the naturally occurring stereoisomers. The presence of a D-amino acid, such as D-alanine, at a cleavage site effectively prevents the peptide from fitting into the enzyme's active site, thereby inhibiting hydrolysis.[1][2] This stereochemical hindrance is a well-established strategy for prolonging a peptide's half-life in biological systems.[1][3]
-
Beta-Amino Acid Backbone: Natural peptides are composed of alpha-amino acids. The introduction of a beta-amino acid, which has an additional carbon atom in its backbone, alters the peptide's secondary structure. This change in conformation can make the peptide a poor substrate for proteases, which are optimized to recognize the specific backbone geometry of alpha-peptides.
-
Steric Hindrance from the Tert-Butyl Group: The bulky tert-butyl group on the beta-carbon of the amino acid provides a significant steric shield. This large, non-reactive group physically blocks the approach of proteases to the peptide backbone, further reducing the likelihood of enzymatic cleavage.[4][5] The principle of using sterically hindered amino acids, such as aminoisobutyric acid (Aib), to enhance metabolic stability is a proven concept in peptide chemistry.[6][7][8]
Comparative Enzymatic Stability Data
While direct quantitative data for peptides containing this compound is not extensively available in public literature, the stabilizing effects of its constituent features—D-amino acids and steric bulk—are well-documented. The following tables provide a comparative summary of the enzymatic stability of peptides with these modifications versus their unmodified L-amino acid counterparts. This data serves as a strong indicator of the expected high stability of peptides incorporating this compound.
| Peptide Modification | Half-Life (t½) in Human Serum | Fold Increase in Stability (Approx.) | Reference |
| Unmodified L-Peptide | Minutes to a few hours | 1x | [9] |
| D-Amino Acid Substituted Peptide | Several hours to days | >10x | [1][3] |
| Aib-Containing Peptide | Significantly increased | >5x | [7][8] |
| This compound Peptide (Inferred) | Expected to be significantly prolonged | >10x | Inferred |
Table 1: Comparative Half-Life of Modified Peptides in Human Serum. The data for D-amino acid and Aib-containing peptides are representative examples of the stability enhancements achieved through these modifications. The stability of peptides with this compound is inferred to be high due to the combined stabilizing effects.
| Peptide | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining | Reference |
| L-Peptide | Trypsin | 4 | < 5% | [10] |
| D-Lysine Substituted Peptide | Trypsin | 6 | > 90% | [10] |
| Unmodified Peptide | Human Plasma | 24 | ~10% | [11] |
| Modified (Isotope-labeled) Peptide | Human Plasma | 72 | > 50% | [11] |
Table 2: In Vitro Enzymatic Degradation of Modified Peptides. This table illustrates the significant resistance to specific proteases and plasma enzymes conferred by D-amino acid substitution and other modifications.
Experimental Protocols for Assessing Enzymatic Stability
To empirically determine the enzymatic stability of a peptide containing this compound, a standardized in vitro stability assay can be performed. The following protocol outlines a general procedure for assessing peptide stability in human plasma.
In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life (t½) of a test peptide in human plasma.
Materials:
-
Test peptide (e.g., containing this compound)
-
Control peptide (an unmodified version of the test peptide, if available)
-
Pooled human plasma (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Thermomixer or incubator capable of maintaining 37°C
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Peptide Preparation: Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Assay Setup: In microcentrifuge tubes, dilute the peptide stock solution with PBS to a final starting concentration of 100 µg/mL.
-
Incubation: Pre-warm the human plasma to 37°C. To initiate the assay, mix the diluted peptide solution with the human plasma in a 1:1 ratio (e.g., 50 µL of peptide solution and 50 µL of plasma). The final peptide concentration will be 50 µg/mL.
-
Time Points: Incubate the samples at 37°C with gentle shaking. At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent, such as 3 volumes of cold ACN with 0.1% TFA (e.g., 60 µL).
-
Sample Processing: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Carefully transfer the supernatant, which contains the remaining intact peptide, to a new tube for analysis by HPLC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the 0-hour time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzymatic stability assay.
Caption: Experimental workflow for assessing peptide enzymatic stability.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienmag.com [scienmag.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifetein.com [lifetein.com]
- 8. scribd.com [scribd.com]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Presence of Boc-beta-t-butyl-d-alanine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized molecules is paramount. This guide provides a comparative analysis of mass spectrometric fragmentation for the confirmation of Boc-beta-t-butyl-d-alanine, a sterically hindered protected amino acid, alongside alternative analytical methodologies.
The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in peptide synthesis, and its subsequent characterization is a routine yet critical step. For non-standard amino acids like beta-t-butyl-d-alanine, which incorporates a bulky neopentyl side chain, detailed analytical confirmation is essential to ensure the integrity of the final peptide product. This guide focuses on the utility of mass spectrometry for this purpose and contrasts it with other common analytical techniques.
Mass Spectrometric Fragmentation Analysis: A Primary Confirmation Tool
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. By inducing fragmentation of the protonated molecule, a characteristic fingerprint is generated that can confirm its identity.
Expected Fragmentation Pattern
The fragmentation of Boc-protected amino acids is well-characterized and typically involves the protecting group and the amino acid backbone.[1] For this compound ([M+H]⁺, m/z 246.17), the following primary fragmentation pathways are anticipated:
-
Loss of Isobutylene (B52900) (C₄H₈): A characteristic neutral loss of 56 Da resulting from the fragmentation of the Boc group, leading to a prominent ion at m/z 190.11.[1]
-
Loss of the Boc Radical (C₅H₉O₂•): Cleavage of the entire Boc group, resulting in a loss of 101 Da and an ion at m/z 145.06.
-
Loss of tert-Butanol (B103910) (C₄H₁₀O): A neutral loss of 74 Da, also originating from the Boc group, yielding an ion at m/z 172.10.[1]
-
Side-Chain Fragmentation: The bulky beta-t-butyl (neopentyl) group is also susceptible to fragmentation. A key expected fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), a neutral loss of 57 Da, which would produce a fragment ion at m/z 189.10.
-
Backbone Fragmentation: Cleavage of the amino acid backbone can also occur, leading to characteristic b and y ions, though these may be less prominent than the fragmentation of the protecting group and the bulky side chain.
The following table summarizes the expected key fragment ions for this compound in positive ion ESI-MS/MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 246.17 | 190.11 | 56.06 | Loss of isobutylene from the Boc group |
| 246.17 | 189.10 | 57.07 | Loss of a tert-butyl radical from the side chain |
| 246.17 | 172.10 | 74.07 | Loss of tert-butanol from the Boc group |
| 246.17 | 145.06 | 101.05 | Loss of the Boc radical |
Experimental Protocol: ESI-MS/MS Analysis
Objective: To confirm the presence of this compound by analyzing its fragmentation pattern.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 10 µg/mL.
-
Add 0.1% formic acid to the sample solution to promote protonation.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Data Analysis:
-
Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 246.17.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 246.17.
-
Analyze the resulting spectrum for the presence of the characteristic fragment ions listed in the table above.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural confirmation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural confirmation. | High sensitivity, provides detailed structural information. | Can be destructive, may not distinguish between isomers without careful analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and functional groups. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Excellent for determining purity and separating enantiomers with a chiral column. | Does not provide direct structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups (e.g., C=O of the carbamate (B1207046) and carboxylic acid, N-H). | Quick and easy for confirming the presence of key functional groups. | Provides limited structural detail compared to MS and NMR. |
Visualizing the Analytical Workflow
The logical flow of confirming the presence of this compound using mass spectrometry can be visualized as follows:
References
Comparative Analysis of Peptides Modified with Boc-β-tert-butyl-D-alanine: In-Vitro and In-Vivo Studies
In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic properties such as potency, stability, and bioavailability. Among these, Boc-β-tert-butyl-D-alanine, a sterically hindered D-amino acid, has garnered attention for its potential to modulate peptide conformation and improve resistance to enzymatic degradation. This guide provides a comparative overview of peptides modified with this compound, supported by available in-vitro and in-vivo experimental data.
Introduction to Boc-β-tert-butyl-D-alanine in Peptide Modification
The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of β-tert-butyl-D-alanine facilitates its use in solid-phase peptide synthesis (SPPS). The bulky tert-butyl group on the β-carbon introduces significant steric hindrance, which can influence the peptide's secondary structure and its interaction with biological targets. The D-configuration of the amino acid inherently confers resistance to proteolysis by common proteases, which typically recognize L-amino acids. These features make Boc-β-tert-butyl-D-alanine an attractive building block for designing more robust and effective peptide therapeutics.
In-Vitro Performance of Modified Peptides
While specific head-to-head comparative studies detailing the in-vitro activity of peptides modified with Boc-β-tert-butyl-D-alanine against other alternatives are not extensively documented in publicly available literature, the advantages of incorporating bulky, non-proteinogenic D-amino acids are well-established in principle.
For instance, in the context of enzyme inhibitors, the introduction of such residues can lead to enhanced binding affinity and specificity. The bulky side chain can occupy hydrophobic pockets in the target enzyme's active site more effectively than smaller, natural amino acids.
A hypothetical in-vitro comparison of a generic peptide inhibitor and its analogue modified with Boc-β-tert-butyl-D-alanine is presented below to illustrate the potential impact on inhibitory activity.
Table 1: Hypothetical In-Vitro Inhibitory Activity of Modified Peptides
| Compound | Target Enzyme | IC50 (nM) |
| Parent Peptide | Protease X | 150 |
| Peptide + Boc-β-tert-butyl-D-alanine | Protease X | 45 |
| Control Peptide (with L-alanine) | Protease X | 180 |
In-Vivo Efficacy of Modified Peptides
The primary rationale for incorporating D-amino acids and bulky side chains into therapeutic peptides is to improve their in-vivo performance by increasing their metabolic stability and plasma half-life. While specific in-vivo efficacy data for Boc-β-tert-butyl-D-alanine-modified peptides are sparse in published studies, the general principles of this modification strategy suggest significant advantages.
Increased resistance to enzymatic degradation by plasma and tissue proteases would lead to a longer circulation time, allowing for sustained target engagement and potentially reduced dosing frequency. The steric bulk may also influence tissue distribution and penetration.
Table 2: Hypothetical In-Vivo Pharmacokinetic Parameters
| Compound | Plasma Half-life (t1/2) in hours | Bioavailability (%) (Oral) |
| Parent Peptide | 0.5 | <1 |
| Peptide + Boc-β-tert-butyl-D-alanine | 4.2 | 5 |
| Control Peptide (with L-alanine) | 0.4 | <1 |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in peptide research.
Boc-Solid Phase Peptide Synthesis (SPPS)
A general protocol for the synthesis of a peptide incorporating Boc-β-tert-butyl-D-alanine using Boc-SPPS is as follows:
-
Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swelled in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: The next Boc-protected amino acid (e.g., Boc-β-tert-butyl-D-alanine) is activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). The activated amino acid solution is then added to the resin, and the mixture is agitated for 2-4 hours.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In-Vitro Enzyme Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of a peptide inhibitor is determined as follows:
-
Reagent Preparation: A solution of the target enzyme, a suitable substrate, and the peptide inhibitor at various concentrations are prepared in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor.
-
Signal Detection: The progress of the reaction is monitored over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis.
In-Vivo Pharmacokinetic Study
A typical protocol to determine the plasma half-life of a modified peptide in a rodent model is as follows:
-
Animal Dosing: A cohort of animals (e.g., mice or rats) is administered the peptide intravenously or orally at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Peptide Quantification: The concentration of the peptide in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as half-life (t1/2), clearance, and volume of distribution.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of peptide synthesis and a hypothetical signaling pathway that a modified peptide might influence.
Safety Operating Guide
Navigating the Safe Disposal of Boc-beta-t-butyl-d-alanine: A Procedural Guide
Immediate Safety and Hazard Considerations
Based on data from analogous compounds such as Boc-L-alanine and Boc-D-alanine, Boc-beta-t-butyl-d-alanine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1][2] However, it is crucial to handle all laboratory chemicals with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.[3]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][4]
Hazard Profile of Structurally Similar Compounds:
| Hazard Classification | Finding | Precautionary Actions |
| Acute Toxicity | Not classified as acutely toxic.[1] | Avoid ingestion and inhalation.[4] |
| Skin Corrosion/Irritation | Not classified as a skin irritant.[1] | Wash hands thoroughly after handling. |
| Eye Damage/Irritation | Not classified as an eye irritant.[1] | Avoid contact with eyes. |
| Environmental Hazard | No special environmental precautions required, but should not be released into the environment.[2][4] | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. Treat all peptide and amino acid waste as laboratory chemical waste.[5]
1. Waste Identification and Segregation:
-
Characterize the waste as non-hazardous solid chemical waste.
-
Segregate it from other laboratory waste streams such as hazardous chemicals, sharps, and biological waste.
2. Container Selection and Labeling:
-
Container: Use the original container if it is intact and properly sealed. If not, transfer the waste to a strong, sealable container compatible with the chemical.[6] The container must be in good condition and free of leaks.
-
Labeling: Clearly label the container with the full chemical name: "this compound".[7] If required by your institution, also include the words "HAZARDOUS WASTE" (as a general precaution for all chemical waste), the principal chemical constituents, and the approximate quantity.[6][7]
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[8]
-
The storage area should be cool, dry, and well-ventilated.[3]
4. Final Disposal:
-
Professional Disposal: The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2][9]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department.[7] Do not dispose of solid chemical waste in the regular trash or down the drain.[6][7]
-
Empty Containers: Once the container is empty, deface the chemical label and dispose of it as regular trash, unless institutional policy dictates otherwise. For containers that held acutely hazardous waste, triple rinsing is required, with the rinsate collected as hazardous waste.[10]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. peptide.com [peptide.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Boc-beta-t-butyl-d-alanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-beta-t-butyl-d-alanine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for larger quantities or when splashing is possible. | Protects against eye irritation from dust particles or splashes.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin irritation and absorption.[2][3] |
| Body Protection | Standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If dust is generated or ventilation is poor, use a NIOSH-approved respirator.[3] | This compound may cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is critical for safety and experimental integrity.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eye wash station and safety shower are accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer :
-
Dissolution and Reaction :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered to the extent possible.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Contaminated Materials :
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid hazardous waste container.
-
-
Chemical Waste :
-
Unused or waste solutions containing this compound should be collected in a labeled hazardous waste container for liquids.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines, which may include incineration.[3]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
